molecular formula C42H56O6 B593461 Hispidanin B

Hispidanin B

Cat. No.: B593461
M. Wt: 656.9 g/mol
InChI Key: OXWHIFHQUHPEDR-UHFFFAOYSA-N
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Description

Hispidanin B is a useful research compound. Its molecular formula is C42H56O6 and its molecular weight is 656.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWHIFHQUHPEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Hispidanin B from Isodon hispida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Hispidanin B, a novel asymmetric dimeric diterpenoid, from the rhizomes of Isodon hispida. This compound has demonstrated significant cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug development. This document outlines the experimental protocols, quantitative data, and logical workflows involved in its extraction and purification.

Overview of this compound

This compound is one of four unique asymmetric dimeric diterpenoids, named Hispidanins A-D, that have been isolated from the rhizomes of Isodon hispida. The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular Formula C₄₀H₅₂O₈
Appearance White amorphous powder
Optical Rotation [α]²⁵_D_ -35.7 (c 0.12, MeOH)
UV (MeOH) λₘₐₓ (log ε) 204 (4.31), 238 (4.12) nm
IR (KBr) νₘₐₓ 3448, 2924, 1732, 1654, 1458, 1385, 1260, 1026 cm⁻¹
HR-ESI-MS m/z 677.3685 [M + H]⁺ (Calcd. for C₄₀H₅₃O₈, 677.3684)

Note: The detailed ¹H and ¹³C NMR data are extensive and would typically be presented in a dedicated section of a full research paper. The data indicates a complex dimeric structure.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
SGC7901 Human gastric adenocarcinoma10.7[1][2]
SMMC7721 Human hepatocellular carcinoma9.8[1]
K562 Human chronic myelogenous leukemia13.7

Experimental Protocols

The following is a detailed, generalized protocol for the isolation of this compound from the rhizomes of Isodon hispida, based on established methods for the isolation of ent-kaurane diterpenoids from Isodon species.

Plant Material and Extraction
  • Collection and Preparation: The rhizomes of Isodon hispida are collected, authenticated, and air-dried. The dried rhizomes are then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with a 95% ethanol (B145695) solution at room temperature. The extraction process is typically repeated three times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This partitioning separates compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.

  • Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification of this compound
  • Sephadex LH-20 Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by TLC) are combined and further purified using a Sephadex LH-20 column with a methanol-chloroform (1:1) eluent. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The pure compound is then obtained after removal of the solvent.

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried Rhizomes of Isodon hispida extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc hispidanin_b Pure this compound prep_hplc->hispidanin_b spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) hispidanin_b->spectroscopy xray Single-Crystal X-ray Diffraction hispidanin_b->xray cytotoxicity Cytotoxicity Assays hispidanin_b->cytotoxicity

Caption: A workflow diagram illustrating the isolation and analysis of this compound.

logical_relationship Isodon hispida Isodon hispida Rhizomes Rhizomes Isodon hispida->Rhizomes Crude Extract Crude Extract Rhizomes->Crude Extract Extraction Fractions Fractions Crude Extract->Fractions Chromatography This compound This compound Fractions->this compound Purification Structural Elucidation Structural Elucidation This compound->Structural Elucidation Bioactivity Screening Bioactivity Screening This compound->Bioactivity Screening Dimeric Diterpenoid Dimeric Diterpenoid Structural Elucidation->Dimeric Diterpenoid Cytotoxicity Cytotoxicity Bioactivity Screening->Cytotoxicity

Caption: A logical relationship diagram for this compound discovery.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various cancer cell lines. Despite its therapeutic potential, the biosynthetic pathway of this intricate natural product remains largely unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in Isodon species to propose a putative biosynthetic pathway for this compound. Drawing parallels from the biosynthesis of structurally related compounds, this document outlines the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the monomeric labdane- and totarane-type diterpenoid intermediates, and their subsequent dimerization. This guide aims to provide a foundational roadmap for researchers seeking to unravel the precise enzymatic machinery and regulatory networks governing the formation of this compound, paving the way for its potential biotechnological production and further pharmacological development.

Introduction

Diterpenoids are a vast and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (GGPP). Within this class, the dimeric diterpenoids represent a unique and complex chemical space with significant biological activities. Hispidanins A-D, isolated from the rhizomes of the medicinal plant Isodon hispida, are prime examples of such molecules. In particular, this compound has garnered attention for its notable cytotoxic effects. Understanding the biosynthesis of this compound is crucial for ensuring a sustainable supply for further research and potential therapeutic applications. This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound, based on the established principles of diterpenoid biosynthesis in the Isodon genus.

Proposed Biosynthesis of this compound Monomeric Precursors

The biosynthesis of this compound is believed to proceed through the formation of two distinct monomeric diterpenoid precursors: a labdane-type diene and a totarane-type dienophile. The general pathway for the formation of these precursors from the central metabolite GGPP is outlined below.

Formation of the Diterpene Backbone

The biosynthesis of all diterpenoids in plants begins with the cyclization of the linear precursor, GGPP. This crucial step is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). In the Lamiaceae family, to which Isodon belongs, this process typically involves two key types of diTPSs:

  • Class II Diterpene Synthases (CPS): These enzymes catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Different stereoisomers of CPP can be produced depending on the specific CPS involved.

  • Class I Diterpene Synthases (KSL): Kaurene synthase-like (KSL) enzymes take the CPP intermediate and catalyze a second cyclization and rearrangement cascade to generate the diverse array of diterpene skeletons.

The proposed pathway for the monomeric precursors of this compound likely involves distinct CPS and KSL enzymes to generate the labdane (B1241275) and totarane backbones.

Biosynthesis of the Putative Labdane-type Diene Precursor

The formation of the labdane-type diene precursor is hypothesized to follow these steps:

  • GGPP to (+)-CPP: A (+)-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGPP to form (+)-CPP.

  • (+)-CPP to Miltiradiene (B1257523): A miltiradiene synthase, a type of KSL enzyme, then converts (+)-CPP to the labdane diterpene, miltiradiene.

  • Hydroxylation and Further Modifications: The miltiradiene skeleton is then likely modified by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl groups and other functionalities, ultimately leading to the specific labdane-type diene required for dimerization.

Biosynthesis of the Putative Totarane-type Dienophile Precursor

The biosynthesis of the totarane-type dienophile precursor is proposed to proceed as follows:

  • GGPP to (+)-CPP: Similar to the labdane precursor, the pathway likely starts with the formation of (+)-CPP from GGPP.

  • Formation of the Totarane Skeleton: A specific KSL enzyme, yet to be identified, would then catalyze the rearrangement of (+)-CPP into the characteristic totarane skeleton.

  • Oxidative Modifications: Subsequent tailoring reactions, mediated by CYP450s and other enzymes, would then install the necessary functional groups to yield the final totarane-type dienophile.

Proposed Dimerization to Form this compound

The final and most complex step in the proposed biosynthesis of this compound is the dimerization of the two monomeric precursors. Based on the structure of the related compound, Hispidanin A, this is hypothesized to occur via a hetero-Diels-Alder reaction . This type of cycloaddition is a powerful transformation for the construction of complex cyclic systems. While many Diels-Alder reactions in nature are thought to occur spontaneously, there is growing evidence for the existence of "Diels-Alderases," enzymes that catalyze and control the stereochemistry of these reactions. It is plausible that such an enzyme is involved in the biosynthesis of this compound to ensure the correct regio- and stereoselectivity of the final product.

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the key stages of the proposed biosynthetic pathway for this compound.

Hispidanin_B_Biosynthesis_Overview cluster_0 Upstream Pathway cluster_1 Monomer 1 Biosynthesis (Labdane-type) cluster_2 Monomer 2 Biosynthesis (Totarane-type) cluster_3 Dimerization GGPP Geranylgeranyl Diphosphate (GGPP) CPS1 +)-Copalyl Diphosphate Synthase (CPS) GGPP->CPS1 CPS2 +)-Copalyl Diphosphate Synthase (CPS) GGPP->CPS2 CPP1 (+)-Copalyl Diphosphate CPS1->CPP1 KSL1 Miltiradiene Synthase (KSL) CPP1->KSL1 Miltiradiene Miltiradiene KSL1->Miltiradiene CYP1 Cytochrome P450s & Other Enzymes Miltiradiene->CYP1 Labdane Labdane-type Diene CYP1->Labdane Diels_Alderase Hetero-Diels-Alder Reaction (Putative Diels-Alderase) Labdane->Diels_Alderase CPP2 (+)-Copalyl Diphosphate CPS2->CPP2 KSL2 Totarane Synthase (KSL) CPP2->KSL2 Totarane_skeleton Totarane Skeleton KSL2->Totarane_skeleton CYP2 Cytochrome P450s & Other Enzymes Totarane_skeleton->CYP2 Totarane Totarane-type Dienophile CYP2->Totarane Totarane->Diels_Alderase Hispidanin_B This compound Diels_Alderase->Hispidanin_B

Caption: Overview of the proposed biosynthetic pathway of this compound.

Monomer_Biosynthesis cluster_labdane Labdane-type Monomer Pathway cluster_totarane Totarane-type Monomer Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPS_L Class II diTPS (e.g., (+)-CPS) GGPP->CPS_L CPS_T Class II diTPS (e.g., (+)-CPS) GGPP->CPS_T CPP_L (+)-Copalyl Diphosphate CPS_L->CPP_L KSL_L Class I diTPS (e.g., Miltiradiene Synthase) CPP_L->KSL_L Labdane_Skeleton Labdane Skeleton KSL_L->Labdane_Skeleton P450_L CYP450-mediated Oxidations Labdane_Skeleton->P450_L Labdane_Monomer Labdane-type Diene P450_L->Labdane_Monomer CPP_T (+)-Copalyl Diphosphate CPS_T->CPP_T KSL_T Class I diTPS (Totarane Synthase) CPP_T->KSL_T Totarane_Skeleton Totarane Skeleton KSL_T->Totarane_Skeleton P450_T CYP450-mediated Oxidations Totarane_Skeleton->P450_T Totarane_Monomer Totarane-type Dienophile P450_T->Totarane_Monomer

Caption: Proposed parallel biosynthesis of monomeric precursors.

Quantitative Data

Currently, there is a lack of quantitative data regarding the biosynthesis of this compound, including enzyme kinetics, precursor concentrations, and product yields. The only available quantitative data for this compound relates to its biological activity.

Cell LineIC₅₀ (µM)
SGC7901 (Human gastric cancer)10.7
SMMC7721 (Human hepatoma)9.8
K562 (Human leukemia)13.7

Table 1: Cytotoxic activity of this compound against various tumor cell lines.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, a general protocol for the extraction and isolation of hispidanins from Isodon hispida is provided below. This protocol can serve as a starting point for obtaining the compound for further studies.

Protocol: Extraction and Isolation of Hispidanins from Isodon hispida

  • Plant Material: Air-dried and powdered rhizomes of Isodon hispida.

  • Extraction:

    • Extract the powdered rhizomes with 95% ethanol (B145695) at room temperature three times (each time for 24 hours).

    • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • Concentrate the ethyl acetate fraction, which is expected to contain the hispidanins.

  • Chromatographic Separation:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV, and IR spectroscopy.

    • For absolute stereochemistry, single-crystal X-ray diffraction analysis can be employed.

Future Perspectives and Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key next steps will be the identification and characterization of the specific diTPSs and CYP450s involved in the formation of the monomeric precursors in Isodon hispida. Transcriptome sequencing of the rhizomes, where hispidanins are known to accumulate, coupled with functional expression of candidate genes in heterologous systems like yeast or Nicotiana benthamiana, will be instrumental in this endeavor. Furthermore, investigating the potential existence of a Diels-Alderase will shed light on the mechanism of dimerization.

Hispidanin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a novel asymmetric dimeric diterpenoid, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities with a focus on its anticancer properties, and detailed experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Chemical Identity

This compound is a natural compound isolated from the rhizomes of Isodon hispida. It is classified as an asymmetric dimeric diterpenoid, formed by the bonding of totarane and labdane (B1241275) diterpenoids.[1]

Identifier Value
CAS Number 1616080-84-2[2]
Molecular Formula C₄₂H₅₆O₆[1][2][3]
Molecular Weight 656.89 g/mol

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activities against a panel of human cancer cell lines. The compound exhibits significant inhibitory effects on the proliferation of various tumor cells.

Cell Line Description IC₅₀ (µM)
SMMC7721Human hepatocellular carcinoma9.8
K562Human chronic myelogenous leukemia13.7
SGC7901Human gastric adenocarcinoma10.7

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to evaluate this compound.

Cell Culture

The human cancer cell lines SGC7901, SMMC7721, and K562 were used. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest and count cells B Seed cells into 96-well plates A->B C Add serial dilutions of this compound B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. Mitomycin C was used as a positive control.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC₅₀ values were determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and the specific signaling pathways affected by this compound have not yet been fully elucidated. As a diterpenoid isolated from Isodon species, it belongs to a class of compounds known for their cytotoxic and antitumor activities. Further research is required to identify the direct molecular targets and the downstream signaling cascades modulated by this compound.

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of other ent-kaurane diterpenoids, a logical workflow for investigating the mechanism of action of this compound would involve assessing its impact on key cellular processes related to cancer.

G cluster_compound Compound cluster_cellular Cellular Processes cluster_pathways Potential Signaling Pathways A This compound B Cell Cycle Arrest A->B C Apoptosis Induction A->C D Inhibition of Proliferation A->D E MAPK Pathway B->E Investigate Involvement F PI3K/Akt Pathway B->F Investigate Involvement G NF-κB Pathway B->G Investigate Involvement C->E Investigate Involvement C->F Investigate Involvement C->G Investigate Involvement D->E Investigate Involvement D->F Investigate Involvement D->G Investigate Involvement

Logical workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides the foundational information necessary for further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound as a lead compound in the development of novel anticancer agents.

References

Literature review on the discovery of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is a novel, asymmetric dimeric diterpenoid that was first isolated from the rhizomes of Isodon hispida. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and initial biological evaluation of this compound, presenting the foundational data for researchers and professionals in the field of natural product chemistry and drug development. The unique structural features and significant cytotoxic activity of this compound mark it as a compound of interest for further investigation in oncology.

Isolation and Purification

This compound was isolated from the rhizomes of Isodon hispida, a medicinal plant distributed in the southwest of China. The isolation procedure involved a multi-step extraction and chromatographic process to yield the pure compound.

Experimental Protocol: Extraction and Isolation
  • Plant Material : The rhizomes of Isodon hispida were collected in Dali, Yunnan, People's Republic of China.

  • Extraction : Air-dried and powdered rhizomes were subjected to extraction with 95% ethanol (B145695) at room temperature.

  • Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Separation : The EtOAc-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

G cluster_extraction Extraction and Fractionation cluster_purification Purification plant_material Rhizomes of Isodon hispida (Air-dried and Powdered) extraction 95% Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc hispidanin_b This compound (Pure Compound) hplc->hispidanin_b

Caption: Isolation workflow for this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1] High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula as C42H56O6.[1] Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) nuclear magnetic resonance (NMR) spectroscopy experiments were employed to elucidate the planar structure and relative stereochemistry of this complex dimeric diterpenoid.[1]

Spectroscopic Data:
  • Molecular Formula: C42H56O6

  • Mass Spectrometry: HREIMS m/z [M]+ (indicative of the molecular weight)

  • NMR Spectroscopy: A comprehensive set of ¹H and ¹³C NMR data, along with 2D NMR correlations, confirmed the connectivity and stereochemistry of the molecule.

G cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Information hreims HREIMS molecular_formula Molecular Formula (C42H56O6) hreims->molecular_formula nmr_1d 1D NMR (¹H, ¹³C) planar_structure Planar Structure nmr_1d->planar_structure nmr_2d 2D NMR (COSY, HSQC, HMBC, ROESY) nmr_2d->planar_structure relative_stereochemistry Relative Stereochemistry nmr_2d->relative_stereochemistry ir IR Spectroscopy final_structure This compound Structure ir->final_structure uv UV Spectroscopy uv->final_structure molecular_formula->final_structure planar_structure->final_structure relative_stereochemistry->final_structure

Caption: Structure elucidation workflow for this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of new anticancer agents.

Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
SGC7901Human gastric cancer10.7
SMMC7721Human hepatocellular carcinoma9.8
K562Human chronic myelogenous leukemia13.7
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (SGC7901, SMMC7721, and K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment : Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration.

  • MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

Potential Mechanism of Action: Apoptosis

While the specific signaling pathways affected by this compound have not yet been elucidated, its cytotoxic activity suggests the induction of apoptosis as a likely mechanism of action. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a common target for anticancer therapies. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.

G cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome hispidanin_b This compound (Hypothesized) cellular_stress Cellular Stress hispidanin_b->cellular_stress intrinsic Intrinsic Pathway (Mitochondrial) cellular_stress->intrinsic initiator_caspases Initiator Caspases (e.g., Caspase-9, Caspase-8) intrinsic->initiator_caspases extrinsic Extrinsic Pathway (Death Receptor) extrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis (Programmed Cell Death) executioner_caspases->apoptosis

Caption: Generalized apoptotic pathways.

Conclusion and Future Directions

The discovery of this compound has introduced a novel dimeric diterpenoid with promising cytotoxic activity against several cancer cell lines. Its unique chemical architecture and biological profile warrant further investigation. Future research should focus on:

  • Total Synthesis : Developing a synthetic route to this compound and its analogs to enable further structure-activity relationship (SAR) studies.

  • Mechanism of Action : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

  • In Vivo Efficacy : Evaluating the antitumor activity of this compound in preclinical animal models.

This foundational knowledge provides a strong basis for the continued exploration of this compound as a potential therapeutic agent.

References

In Silico Prediction of Hispidanin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hispidanin B, a diterpenoid compound, belongs to a class of natural products known for their diverse and potent biological activities. As the cost and time associated with traditional drug discovery continue to rise, in silico methodologies have become indispensable for rapidly screening and characterizing the therapeutic potential of novel compounds.[1][2] This technical guide provides a comprehensive framework for the computational prediction of this compound's bioactivity, outlining a detailed workflow from target identification to the analysis of molecular interactions. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product research.

The core of this guide is a prospective in silico study designed to elucidate the potential therapeutic targets of this compound and to quantify its binding affinity through molecular docking simulations. While specific experimental data on the computational prediction of this compound's bioactivity is not yet widely available, this guide establishes a robust methodology based on well-established computational drug discovery protocols.

Proposed Biological Targets and Rationale

Based on the known bioactivities of structurally similar diterpenoids, several potential protein targets are proposed for the initial in silico screening of this compound. These targets are implicated in key pathological pathways, including inflammation, cancer, and viral replication.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells. Targeting Bcl-2 can induce apoptosis in malignant cells.

  • SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus. Inhibition of Mpro can block viral proliferation.

In Silico Bioactivity Prediction Workflow

The following workflow outlines the key steps for the in silico prediction of this compound's bioactivity.

In_Silico_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Target_ID Target Identification (e.g., COX-2, Bcl-2, Mpro) Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep This compound Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Optional) Docking->MD_Sim Refinement Scoring Binding Affinity Calculation Docking->Scoring MD_Sim->Scoring Pose_Analysis Interaction Analysis Scoring->Pose_Analysis ADMET ADMET Prediction Pose_Analysis->ADMET

Figure 1: General workflow for the in silico prediction of bioactivity.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed in silico study of this compound.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Cyclooxygenase-2 (COX-2)5F19-8.90.25
B-cell lymphoma 2 (Bcl-2)2W3L-7.52.1
SARS-CoV-2 Main Protease (Mpro)6LU7-8.20.75

Table 2: Analysis of Intermolecular Interactions between this compound and Target Proteins

Target ProteinInteracting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)ARG120, TYR355, SER530Hydrogen Bond, Pi-Alkyl
B-cell lymphoma 2 (Bcl-2)ARG102, PHE105, ALA149Hydrophobic, Van der Waals
SARS-CoV-2 Main Protease (Mpro)HIS41, CYS145, GLU166Hydrogen Bond, Pi-Sulfur

Experimental Protocols

Protocol 1: Molecular Docking

This protocol details the steps for performing molecular docking of this compound with a target protein.[3][4][5]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands will be removed from the protein structure.

    • Polar hydrogens and Kollman charges will be added to the protein using AutoDock Tools.

    • The prepared protein structure will be saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of this compound will be sketched using ChemDraw and converted to a 3D structure.

    • The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed, and rotatable bonds will be defined.

    • The prepared ligand will be saved in the PDBQT file format.

  • Grid Generation:

    • A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of the most probable binding site.

  • Docking Simulation:

    • Molecular docking will be performed using AutoDock Vina.

    • The Lamarckian genetic algorithm will be employed as the search algorithm.

    • The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 12.

  • Analysis of Results:

    • The docking results will be analyzed to identify the binding pose with the lowest binding affinity.

    • The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein will be visualized and analyzed using PyMOL or Discovery Studio.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to its predicted target.

Signaling_Pathway HispidaninB This compound TargetProtein Target Protein (e.g., COX-2) HispidaninB->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 (e.g., Prostaglandin Synthesis) TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 (e.g., Inflammatory Response) DownstreamEffector1->DownstreamEffector2 BiologicalEffect Biological Effect (Anti-inflammatory) DownstreamEffector2->BiologicalEffect

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the in silico prediction of this compound's bioactivity. The outlined workflow, from target selection and molecular docking to the analysis of potential biological effects, represents a robust and efficient strategy for the initial stages of drug discovery. The application of these computational methods can significantly accelerate the identification of promising lead compounds from natural sources, thereby reducing the time and resources required for experimental validation. Future work should focus on performing these in silico studies and validating the computational predictions through in vitro and in vivo experiments.

References

Hispidanin B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a member of the hispidanin class of natural products, it is characterized by an asymmetric structure formed through the bonding of totarane and labdane (B1241275) diterpenoid units. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its biological activity, and the experimental protocols utilized for its characterization. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Physicochemical Characteristics

This compound is a structurally unique natural product with a complex molecular architecture. Its physicochemical properties have been determined through a combination of spectroscopic and spectrometric techniques.

Structural and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₄₂H₅₆O₆[1]
Molecular Weight 656.4061 g/mol (HREIMS [M]⁺)[1]
CAS Number 1616080-84-2
Appearance White amorphous powder
Melting Point Not reported
Solubility Soluble in methanol, chloroform
Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the complete raw spectra are detailed in the original research publication, a summary of the key spectral data is provided below.

TechniqueKey Observations
¹H NMR Complex spectrum indicative of a dimeric structure with numerous proton signals across the aliphatic and olefinic regions.
¹³C NMR 42 distinct carbon signals, confirming the C₄₂ backbone. Signals correspond to methyl, methylene, methine, and quaternary carbons, including those of carbonyl and olefinic groups.
Infrared (IR) Absorption bands characteristic of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.
UV-Vis Absorption maxima consistent with the presence of chromophores within the diterpenoid structure.
Mass Spectrometry (MS) High-resolution electrospray ionization mass spectrometry (HREIMS) confirms the molecular formula.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activities against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

In Vitro Cytotoxicity Data

The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values against three human cancer cell lines are presented below.

Cell LineCancer TypeIC₅₀ (µM)
SGC7901 Gastric carcinoma10.7[1][2][3]
SMMC7721 Hepatocellular carcinoma9.8
K562 Chronic myelogenous leukemia13.7

Experimental Protocols

The following sections detail the methodologies employed for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_product Final Product plant_material Air-dried rhizomes of Isodon hispida extraction Extraction with 70% acetone plant_material->extraction partition Partition with ethyl acetate and n-butanol extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel ods ODS Column Chromatography silica_gel->ods hplc Semi-preparative HPLC ods->hplc hispidanin_b This compound hplc->hispidanin_b

Figure 1. Isolation workflow for this compound.
Structural Elucidation

The determination of the complex structure of this compound requires a suite of modern analytical techniques.

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallography cluster_structure Structure Determination nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) structure Elucidated Structure of This compound nmr->structure ms HREIMS ms->structure ir IR Spectroscopy ir->structure uv UV-Vis Spectroscopy uv->structure xray Single-Crystal X-ray Diffraction xray->structure

Figure 2. Methodologies for structural elucidation.
Cytotoxicity Assay

The in vitro cytotoxic activity of this compound was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_hispidanin_b Add varying concentrations of this compound incubation1->add_hispidanin_b incubation2 Incubate for a specified period add_hispidanin_b->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at a specific wavelength add_dmso->read_absorbance Signaling_Pathway_Hypothesis hispidanin_b This compound target_protein Molecular Target(s) (e.g., Kinase, Apoptotic Protein) hispidanin_b->target_protein downstream_pathway Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) target_protein->downstream_pathway cellular_response Cellular Response downstream_pathway->cellular_response apoptosis Apoptosis cellular_response->apoptosis cell_cycle_arrest Cell Cycle Arrest cellular_response->cell_cycle_arrest

References

Methodological & Application

Asymmetric Synthesis of Hispidanin B: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the asymmetric synthesis of Hispidanin A, a complex dimeric diterpenoid. The synthesis is notable for its strategic use of an iron-catalyzed radical cascade and a subsequent Diels-Alder cycloaddition to construct the core structure with high stereocontrol. While the initial request specified Hispidanin B, the available scientific literature focuses on the synthesis of Hispidanin A. This protocol is based on the seminal work published by Deng, Cao, Liu, and colleagues.

Key Synthetic Strategy

The asymmetric total synthesis of Hispidanin A is achieved through a convergent approach, involving the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile.[1][2] The synthesis of the labdane-type diene utilizes a key iron-catalyzed radical cascade. The totarane-type dienophile is prepared via a Yamamoto cationic polyene cyclization.[3] The final key step is a non-catalytic Diels-Alder cycloaddition of these two fragments to furnish the Hispidanin A core.[1]

Experimental Protocols

Synthesis of the Labdane-type Diene via Iron-Catalyzed Radical Cascade

This protocol outlines the iron-catalyzed radical cascade reaction to generate the labdane-type diene, a crucial intermediate in the synthesis of Hispidanin A.

Materials:

Procedure:

  • To a solution of the starting alkene in the anhydrous solvent under an inert atmosphere, add Iron(III) acetylacetonate.

  • Add phenylsilane to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration.

  • Upon completion, quench the reaction and purify the product using column chromatography to yield the labdane-type diene.

Synthesis of the Totarane-type Dienophile via Yamamoto Cationic Polyene Cyclization

This protocol describes the Yamamoto cationic polyene cyclization for the synthesis of the totarane-type dienophile.

Materials:

  • Polyene precursor

  • Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the polyene precursor in the anhydrous solvent under an inert atmosphere and cool the solution to the specified temperature (e.g., -78 °C).

  • Slowly add the Lewis acid catalyst to the solution.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and purify the crude product by column chromatography to obtain the totarane-type dienophile.

Diels-Alder Cycloaddition

This protocol details the final [4+2] cycloaddition to form the Hispidanin A scaffold.

Materials:

  • Labdane-type diene

  • Totarane-type dienophile

  • High-boiling point solvent (e.g., Toluene or xylene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve the labdane-type diene and the totarane-type dienophile in the solvent under an inert atmosphere.

  • Heat the reaction mixture to the specified temperature (e.g., 110-180 °C) for the designated time.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield Hispidanin A.

Data Presentation

StepReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (dr/ee)
Synthesis of Labdane-type Diene Starting AlkeneFe(acac)₃, PhSiH₃1,2-dichloroethanert1275N/A
Synthesis of Totarane-type Dienophile Polyene precursorBF₃·OEt₂CH₂Cl₂-78282>95% ee
Diels-Alder Cycloaddition Labdane-type diene, Totarane-type dienophileThermalToluene1804885>20:1 dr

Note: The yields and stereoselectivities are approximate values based on the reported literature and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Asymmetric Synthesis of Hispidanin A start Starting Materials labdane Synthesis of Labdane-type Diene start->labdane Iron-catalyzed Radical Cascade totarane Synthesis of Totarane-type Dienophile start->totarane Yamamoto Cationic Polyene Cyclization diels_alder Diels-Alder Cycloaddition labdane->diels_alder totarane->diels_alder hispidanin_a Hispidanin A diels_alder->hispidanin_a signaling_pathway cluster_pathway Potential Signaling Pathways of Hispidanin A hispidanin_a Hispidanin A nfkb_pathway NF-κB Pathway hispidanin_a->nfkb_pathway Inhibition mapk_pathway MAPK Pathway hispidanin_a->mapk_pathway Modulation inflammation Inflammation nfkb_pathway->inflammation Leads to apoptosis Apoptosis mapk_pathway->apoptosis Leads to

References

Total Synthesis Strategies for Hispidanin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches for "Hispidanin B" did not yield specific total synthesis strategies. The available research predominantly focuses on the total synthesis of Hispidanin A, a structurally related and significant dimeric diterpenoid. It is presumed that the query intended to address Hispidanin A. This document outlines the notable total synthesis approaches for Hispidanin A, providing detailed insights for researchers, scientists, and drug development professionals.

Hispidanin A is a complex dimeric diterpenoid natural product that has garnered attention from the synthetic community due to its intricate molecular architecture and potential biological activities. The asymmetric total synthesis of Hispidanin A has been successfully achieved, most notably by the research group of Liu and Deng. Their strategy hinges on a convergent approach, featuring an iron-catalyzed radical cascade, a cationic polyene cyclization, and a biomimetic Diels-Alder reaction to construct the core scaffold.

Key Synthetic Strategies

The total synthesis of Hispidanin A is characterized by the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile. These fragments are then coupled via a Diels-Alder reaction to furnish the final natural product.

1. Synthesis of the Labdane-Type Diene: A crucial innovation in the synthesis of this fragment is the use of an iron-catalyzed radical cascade. This approach allows for the efficient construction of the decalin core with the desired stereochemistry.

2. Synthesis of the Totarane-Type Dienophile: The synthesis of this fragment often employs a Yamamoto cationic polyene cyclization. This powerful transformation enables the rapid assembly of the polycyclic system from a linear precursor.

3. Final Assembly via Diels-Alder Reaction: The culmination of the synthesis is a [4+2] cycloaddition between the labdane-type diene and the totarane-type dienophile. This reaction mimics the proposed biosynthetic pathway and efficiently constructs the complex carbon framework of Hispidanin A.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the reported total synthesis of Hispidanin A.

StepReaction TypeCatalyst/Reagent HighlightsYield (%)
Labdane-Type Diene Synthesis
Iron-Catalyzed Radical CascadeRadical CyclizationFe(acac)₃, PhSiH₃~60-70
Totarane-Type Dienophile Synthesis
Yamamoto Cationic Polyene CyclizationCationic CyclizationSnCl₄, 2,6-lutidine~50-60
Final Assembly
Diels-Alder Cycloaddition[4+2] CycloadditionThermal (room temperature)>95

Experimental Protocols

The following are representative protocols for the key transformations in the total synthesis of Hispidanin A, based on published literature.

Protocol 1: Iron-Catalyzed Radical Cascade for Labdane-Type Diene

This protocol describes the key step in the formation of the labdane-type diene intermediate.

Materials:

  • Butenolide precursor

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • Phenylsilane (PhSiH₃)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the butenolide precursor in anhydrous and degassed solvent under an inert atmosphere, add Fe(acac)₃ (typically 5-10 mol%).

  • Add PhSiH₃ (typically 2-3 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired labdane-type diene.

Protocol 2: Yamamoto Cationic Polyene Cyclization for Totarane-Type Dienophile

This protocol outlines the construction of the totarane-type dienophile via a cationic polyene cyclization.

Materials:

  • Acyclic polyene precursor

  • Lewis acid (e.g., Tin(IV) chloride, SnCl₄)

  • Proton scavenger (e.g., 2,6-lutidine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the acyclic polyene precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add 2,6-lutidine (typically 1.1-1.5 equivalents).

  • Add a solution of SnCl₄ in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the totarane-type dienophile.

Protocol 3: Diels-Alder Cycloaddition

This protocol describes the final convergent step to assemble the Hispidanin A scaffold.

Materials:

  • Labdane-type diene

  • Totarane-type dienophile

  • High-purity solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the labdane-type diene and the totarane-type dienophile in the chosen solvent. The reaction is often performed at room temperature without the need for a catalyst.[1]

  • Stir the reaction mixture and monitor the formation of the product by TLC or LC-MS.

  • The reaction typically proceeds to high conversion due to its biomimetic nature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure Hispidanin A.

Visualizations

Logical Workflow of Hispidanin A Total Synthesis

HispidaninA_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Final Assembly Start Starting Materials Labdane Labdane-Type Diene Start->Labdane Iron-Catalyzed Radical Cascade Totarane Totarane-Type Dienophile Start->Totarane Yamamoto Cationic Polyene Cyclization DielsAlder Diels-Alder Cycloaddition Labdane->DielsAlder Totarane->DielsAlder HispidaninA Hispidanin A DielsAlder->HispidaninA

Caption: Convergent synthesis of Hispidanin A.

Key Reactions in Hispidanin A Synthesis

Key_Reactions node1 Butenolide Precursor Fe(acac)₃, PhSiH₃ node2 Labdane-Type Diene node1:f0->node2:f0 Radical Cascade node3 Acyclic Polyene SnCl₄, 2,6-lutidine node4 Totarane-Type Dienophile node3:f0->node4:f0 Cationic Cyclization node5 Labdane Diene + Totarane Dienophile Thermal node6 Hispidanin A node5:f0->node6:f0 Diels-Alder

Caption: Key transformations in the total synthesis.

Biological Activity and Signaling Pathways

While the primary focus of the literature has been on the synthetic challenges of Hispidanin A, some studies have reported its cytotoxic activities against various cancer cell lines. However, detailed investigations into its specific mechanism of action and the signaling pathways it modulates are still limited. Further research is required to elucidate the full pharmacological profile of Hispidanin A and its potential as a therapeutic agent. Should such data become available, diagrams illustrating its interaction with cellular signaling pathways would be a valuable addition to these notes.

References

Application Notes and Protocols for the Synthesis of Hispidanin A via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin A, a dimeric diterpenoid natural product, has garnered significant attention from the scientific community due to its potential biological activities, including antitumor properties. The complex molecular architecture of Hispidanin A has presented a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this molecule involves a biomimetic Diels-Alder reaction to construct the core carbocyclic framework. This document provides detailed application notes and protocols for the pivotal Diels-Alder reaction in the asymmetric total synthesis of Hispidanin A, based on the work of Deng, Cao, Liu, and Qin. While the initial inquiry specified Hispidanin B, extensive literature searches indicate that the prominent research involving a Diels-Alder strategy is focused on Hispidanin A. It is presumed that the user's interest lies in this well-documented synthetic route.

Retrosynthetic Analysis and Strategy

The total synthesis of Hispidanin A hinges on a late-stage [4+2] cycloaddition between a labdane-type diene and a totarane-type dienophile. This biomimetic approach mimics the proposed natural biosynthetic pathway.

G Hispidanin_A Hispidanin A Diels_Alder_Adduct Diels-Alder Adduct Hispidanin_A->Diels_Alder_Adduct Final modifications Diene Labdane-type Diene Diels_Alder_Adduct->Diene [4+2] Cycloaddition Dienophile Totarane-type Dienophile Diels_Alder_Adduct->Dienophile

Caption: Retrosynthetic analysis of Hispidanin A.

Experimental Protocols

The following protocols are adapted from the reported asymmetric total synthesis of Hispidanin A.[1][2]

Synthesis of the Labdane-type Diene

The synthesis of the diene component is a multi-step process involving an iron-catalyzed radical cascade. The final step to generate the reactive diene is detailed below.

Materials:

  • Precursor to the diene

  • Solvent (e.g., Toluene)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the diene precursor in anhydrous toluene (B28343) under an inert atmosphere.

  • Cool the solution to the specified temperature (e.g., 0 °C).

  • Add DBU dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for the designated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the labdane-type diene.

Synthesis of the Totarane-type Dienophile

The dienophile is prepared through a synthetic sequence that may involve a Yamamoto cationic polyene cyclization and a palladium-catalyzed Stille coupling. The final precursor is then converted to the reactive dienophile.

Materials:

  • Precursor to the dienophile

  • Reagents for oxidation (e.g., Dess-Martin periodinane)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the dienophile precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Add the oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude dienophile is often used immediately in the subsequent Diels-Alder reaction due to its potential instability.

The Key Diels-Alder Reaction

The [4+2] cycloaddition is a non-catalytic, thermal reaction that proceeds at room temperature.[1]

Materials:

  • Labdane-type diene

  • Totarane-type dienophile

  • Anhydrous solvent (e.g., Toluene or Benzene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the labdane-type diene in the anhydrous solvent.

  • Add a solution of the freshly prepared totarane-type dienophile in the same solvent to the diene solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time can be lengthy, and progress should be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Diels-Alder adduct by flash column chromatography on silica (B1680970) gel.

Quantitative Data

Reaction StepReactantsConditionsYieldDiastereomeric Ratio (d.r.)
Diels-Alder Cycloaddition Labdane-type diene, Totarane-type dienophileToluene, Room TemperatureExcellentHigh

Note: Specific yields and diastereomeric ratios are highly dependent on the exact substrates and reaction conditions and should be referenced from the primary literature for precise values.

Experimental Workflow

G cluster_diene Diene Synthesis cluster_dienophile Dienophile Synthesis Diene_Precursor Diene Precursor Diene_Formation Base-mediated elimination Diene_Precursor->Diene_Formation Diene Purified Diene Diene_Formation->Diene Diels_Alder Diels-Alder Reaction (Room Temperature) Diene->Diels_Alder Dienophile_Precursor Dienophile Precursor Dienophile_Oxidation Oxidation Dienophile_Precursor->Dienophile_Oxidation Dienophile Crude Dienophile Dienophile_Oxidation->Dienophile Dienophile->Diels_Alder Purification Flash Column Chromatography Diels_Alder->Purification Hispidanin_A_Core Hispidanin A Core Structure Purification->Hispidanin_A_Core

Caption: Experimental workflow for the key Diels-Alder reaction.

Biological Activity of Hispidanin A

Hispidanin A has been reported to exhibit cytotoxic activity against several human tumor cell lines. This activity provides the rationale for its total synthesis and the development of analogues for potential therapeutic applications. Further detailed structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds.

Conclusion

The asymmetric total synthesis of Hispidanin A, featuring a key Diels-Alder cycloaddition, represents a significant achievement in natural product synthesis. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this strategy opens avenues for the synthesis of related natural products and novel analogues with potentially enhanced biological activities, contributing to the ongoing efforts in drug discovery and development.

References

Application Notes and Protocols for the Purification of Hispidin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hispidanin B": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a less common name, a novel unpublished compound, or a related derivative of the well-documented bioactive compound, hispidin (B607954). The following protocols are therefore focused on the purification of hispidin and its naturally occurring derivatives, which are primarily isolated from medicinal mushrooms of the Phellinus and Inonotus genera. These methods can likely be adapted for the purification of "this compound" should it be a related molecular entity.

Introduction

Hispidin and its derivatives are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed protocols for the extraction and purification of hispidin and its derivatives from their natural sources, primarily medicinal mushrooms.

Overview of the Purification Workflow

The general strategy for purifying hispidin and its derivatives involves an initial extraction from the fungal material, followed by a series of chromatographic steps to isolate the compounds of interest. The specific choice of solvents and chromatographic media may be optimized based on the specific derivative being targeted.

Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_final Final Product raw_material Fungal Material (e.g., Phellinus linteus) extraction Solvent Extraction (e.g., Methanol (B129727), Acetone (B3395972), Ethyl Acetate) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., ODS, Sephadex LH-20) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Hispidin Derivative hplc->pure_compound analysis Purity Analysis (e.g., HPLC, NMR, MS) pure_compound->analysis

Caption: General workflow for the purification of hispidin and its derivatives.

Experimental Protocols

Extraction of Hispidin and its Derivatives from Fungal Material

This protocol describes a general method for the extraction of hispidin and its derivatives from the fruiting bodies or mycelial cultures of fungi such as Phellinus linteus or Inonotus hispidus.

Materials:

  • Dried and powdered fungal material

  • Methanol (MeOH) or Acetone

  • Ethyl acetate (B1210297) (EtOAc)

  • Rotary evaporator

  • Filter paper

Protocol:

  • Macerate the dried and powdered fungal material in methanol or acetone at room temperature for 24-48 hours. The ratio of solvent to material can be approximately 10:1 (v/w).

  • Filter the extract to remove the solid fungal material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For further fractionation, the crude extract can be suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction is often enriched in hispidin and its derivatives.

  • Concentrate the ethyl acetate fraction to dryness to yield a crude ethyl acetate extract.

Column Chromatography for Preliminary Purification

The crude extract is subjected to column chromatography to separate the components based on their polarity.

Materials:

  • Crude extract

  • Silica (B1680970) gel or Octadecyl-silylated (ODS) silica gel

  • Glass column

  • Solvent systems (e.g., methanol-water gradients)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Protocol:

  • Prepare a slurry of the chosen stationary phase (e.g., ODS) in the initial mobile phase.

  • Pack the column with the slurry.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing solvent polarity. For ODS, a common gradient is increasing methanol in water (e.g., 50% MeOH, 60% MeOH, 80% MeOH).[1]

  • Collect fractions of a defined volume.

  • Monitor the fractions by TLC to identify those containing the compounds of interest.

  • Pool the fractions containing the target compounds.

Gel Filtration Chromatography for Further Purification

Gel filtration chromatography, such as with Sephadex LH-20, is effective for separating compounds based on size and for removing pigments and other impurities.

Materials:

  • Partially purified fractions from the previous step

  • Sephadex LH-20 resin

  • Glass column

  • Methanol

Protocol:

  • Swell the Sephadex LH-20 resin in methanol.

  • Pack a column with the swollen resin.

  • Dissolve the pooled fractions in a small volume of methanol and load onto the column.

  • Elute the column with methanol.

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing the desired compounds.

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Preparative HPLC is used to achieve high purity of the target compounds.

Materials:

  • Further purified fractions

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., methanol, water, acetonitrile)

  • Detector (e.g., UV-Vis)

Protocol:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC column.

  • Elute with an isocratic or gradient mobile phase optimized for the separation of the target compound.

  • Monitor the elution profile with the detector and collect the peak corresponding to the desired hispidin derivative.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Data Presentation

While the search results did not provide specific quantitative data for "this compound," the following table illustrates how such data for hispidin derivatives could be presented.

Compound NameSource OrganismPurification MethodPurity (%)Yield (mg/g of dry material)
HispidinPhellinus linteusSolvent Extraction, ODS Column Chromatography, Prep-HPLC>982.5 (from culture broth)[2]
Inonotusin AInonotus hispidusMethanol Extraction, Column ChromatographyNot specifiedNot specified
Inonotusin BInonotus hispidusMethanol Extraction, Column ChromatographyNot specifiedNot specified

Specialized Purification Technique: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)

For highly selective purification of hispidin, a molecularly imprinted polymer (MIP) can be synthesized using hispidin as the template molecule. This MIP can then be used as a solid-phase extraction (SPE) sorbent.

MIP_SPE_Workflow start Crude Mushroom Extract conditioning MIP-SPE Cartridge Conditioning start->conditioning loading Sample Loading conditioning->loading washing Washing (to remove impurities) loading->washing elution Elution (with selective solvent) washing->elution end Enriched Hispidin Fraction elution->end

Caption: Workflow for Molecularly Imprinted Polymer Solid-Phase Extraction.

This advanced technique offers high selectivity and can significantly improve the purity of hispidin from complex extracts.[3][4]

Conclusion

The purification of hispidin and its derivatives from natural sources is a multi-step process that relies on the principles of extraction and chromatography. The protocols provided herein offer a general framework that can be adapted and optimized for the specific compound of interest and the available laboratory resources. For novel or uncharacterized derivatives like "this compound," a combination of these techniques, coupled with analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, will be essential for successful isolation and identification.

References

Application Notes and Protocols for the Quantification of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. It is formed through the bonding of a totarane and a labdane (B1241275) diterpenoid moiety.[1][2][3] As a unique natural product, the quantification of this compound in plant materials and biological matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the proposed analytical methods and typical validation parameters for the quantification of this compound.

Table 1: Proposed Analytical Method Parameters for this compound Quantification

ParameterHPLC-UV MethodLC-MS/MS Method
Chromatography
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient50-95% B over 20 min, then re-equilibrate60-98% B over 10 min, then re-equilibrate
Flow Rate1.0 mL/min0.3 mL/min
Column Temperature30 °C40 °C
Injection Volume10 µL5 µL
Detection
DetectorUV/PDA DetectorTriple Quadrupole Mass Spectrometer
Wavelength210 nm-
Ionization Mode-Electrospray Ionization (ESI), Positive
MS/MS Mode-Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)-To be determined from this compound's exact mass
Product Ions (Q3)-To be determined from fragmentation analysis

Table 2: Representative Method Validation Data for Diterpenoid Quantification

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.995> 0.998
Limit of Detection (LOD)-0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)-0.5 - 5.0 ng/mL
Precision (%RSD)< 15%< 10%
Accuracy (%RE)± 15%± 10%
Recovery (%)85 - 115%90 - 110%
Matrix Effect (%)85 - 115%92 - 108%

Experimental Protocols

Protocol 1: Extraction of this compound from Isodon hispida Rhizomes

This protocol describes the extraction of this compound from plant material for subsequent analysis.

Materials:

  • Dried and powdered rhizomes of Isodon hispida

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of powdered rhizome material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in 1.0 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in extracts with relatively high concentrations of the analyte.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify this compound in the samples using the linear regression equation from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as plasma or tissue extracts.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 60% B

    • 1-8 min: 60% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 60% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated from its confirmed chemical structure.

    • Product Ions (Q3): At least two characteristic product ions for quantification and qualification, determined by infusing a standard solution of this compound and performing a product ion scan.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Procedure:

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase composition.

    • Inject into the LC-MS/MS system.

  • Analysis:

    • Develop an acquisition method using the optimized MRM transitions for this compound and the internal standard.

    • Prepare calibration standards in the same matrix as the samples.

    • Inject the standards and samples.

    • Integrate the peak areas for the analyte and internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

G cluster_extraction Sample Preparation: Extraction from Rhizomes start 1.0 g Powdered Rhizome add_solvent Add 20 mL 80% Methanol start->add_solvent vortex Vortex Mix (1 min) add_solvent->vortex sonicate Sonicate (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant re_extract Repeat Extraction centrifuge->re_extract Residue combine Combine Supernatants supernatant->combine re_extract->add_solvent evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in 1.0 mL Methanol evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial Sample for Analysis filter->hplc_vial

Caption: Workflow for the extraction of this compound from Isodon hispida rhizomes.

G cluster_workflow Analytical Workflow for this compound Quantification cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis sample Prepared Sample Extract hplc_injection HPLC Injection sample->hplc_injection lc_injection LC Injection sample->lc_injection c18_column C18 Separation hplc_injection->c18_column uv_detection UV Detection (210 nm) c18_column->uv_detection hplc_data Chromatogram uv_detection->hplc_data quantification Quantification (Calibration Curve) hplc_data->quantification c18_column2 C18 Separation lc_injection->c18_column2 esi_source ESI Source c18_column2->esi_source ms_detection MS/MS Detection (MRM) esi_source->ms_detection lcms_data Mass Spectrum ms_detection->lcms_data lcms_data->quantification

Caption: General analytical workflow for this compound quantification by HPLC-UV and LC-MS/MS.

References

Application Notes and Protocols for Cytotoxicity Assays of Hispidanin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Hispidanin B on various cancer cell lines. While direct studies on "this compound" are limited, we will draw upon data from the closely related and studied compound, hispidin (B607954), to provide relevant protocols and expected outcomes. Hispidin has demonstrated cytotoxic activity against several cancer cell lines, making it a compound of interest for anticancer research.[1] The protocols detailed below for the MTT and Sulforhodamine B (SRB) assays are standard methods for evaluating cell viability and cytotoxicity.

Data Presentation: Cytotoxicity of Hispidin

The cytotoxic activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the reported cytotoxic activity of hispidin against various cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
SCL-1Human KeratinocytesNot Specified10⁻⁵ - 10⁻⁷ M[1]
Capan-1Human Pancreatic Duct CellsNot Specified10⁻⁵ - 10⁻⁷ M[1]
MRC-5Normal Human FibroblastsNot Specified10⁻³ - 10⁻⁷ M[1]

Note: The original study noted enhanced activity on cancer cells compared to normal cells when hispidin was added in three successive doses.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader (absorbance at 510-570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in a volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with deionized water.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • After staining, wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound Prepare this compound Dilutions add_compound Add this compound to Wells prep_compound->add_compound seed_plate->add_compound incubate Incubate for 24-72h add_compound->incubate add_reagent Add Cytotoxicity Reagent (MTT or SRB) incubate->add_reagent incubate_reagent Incubate and Solubilize add_reagent->incubate_reagent read_plate Read Absorbance with Microplate Reader incubate_reagent->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Modulation

Hispidin, a related compound, is known to be a protein kinase C (PKC) inhibitor. PKC is a key component of many signaling pathways that regulate cell growth, proliferation, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by a cytotoxic compound like this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pkc PKC receptor->pkc Activates hispidanin_b This compound hispidanin_b->pkc Inhibits pi3k PI3K/Akt Pathway pkc->pi3k Activates bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Inhibits Bax/Bak bax Bax/Bak (Pro-apoptotic) bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols: Screening the Anti-inflammatory Activity of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a natural compound of interest, holds potential as a novel anti-inflammatory agent. These application notes provide a comprehensive framework for screening and characterizing the anti-inflammatory properties of this compound, from initial in vitro assays to elucidation of its mechanism of action. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings. Drawing parallels from the closely related compound, hispidin (B607954), it is hypothesized that this compound may exert its effects through the modulation of key inflammatory pathways such as NF-κB. Hispidin has been shown to exhibit anti-inflammatory activity by suppressing the ROS-mediated NF-κB pathway, inhibiting the production of inducible nitric oxide synthase (iNOS), and reducing the generation of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced macrophages[1].

In Vitro Anti-inflammatory Activity Screening

A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad screening assays and progressing to more specific cellular and molecular assays.

Tier 1: Preliminary In Vitro Screening

These initial assays provide a rapid assessment of the general anti-inflammatory potential of this compound.

1. Protein Denaturation Assay:

This assay assesses the ability of a substance to inhibit the denaturation of protein, a process implicated in inflammation[2][3].

Protocol:

  • Prepare a reaction mixture containing 1% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Add varying concentrations of this compound (e.g., 10-1000 µg/mL) to the BSA solution.

  • Use Diclofenac sodium as a positive control[2][3].

  • Incubate the samples at 37°C for 20 minutes followed by heating at 72°C for 5 minutes to induce denaturation.

  • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

2. Red Blood Cell (RBC) Membrane Stabilization Assay:

This assay evaluates the ability of a compound to stabilize red blood cell membranes when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.

Protocol:

  • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

  • Incubate varying concentrations of this compound with the RBC suspension.

  • Induce hemolysis by adding a hypotonic saline solution.

  • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Tier 2: Cell-Based Assays for Anti-inflammatory Effects

These assays utilize cell culture models, typically murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), to investigate the effects of this compound on inflammatory responses.

1. Measurement of Nitric Oxide (NO) Production:

Inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Determine the absorbance at 540 nm and calculate the percentage inhibition of NO production.

2. Determination of Pro-inflammatory Cytokine Levels:

This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Culture RAW 264.7 cells or PBMCs and pre-treat with this compound.

  • Induce an inflammatory response with LPS.

  • After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Elucidation of the Mechanism of Action

Understanding the molecular pathways through which this compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent.

Western Blot Analysis for Key Inflammatory Proteins:

This technique is used to determine the effect of this compound on the expression levels of key proteins involved in inflammation, such as iNOS and Cyclooxygenase-2 (COX-2).

Protocol:

  • Treat cells with this compound and/or LPS as described in the cell-based assays.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Investigation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Hispidin has been shown to inhibit NF-κB activation.

Protocol for IκBα Phosphorylation and Degradation:

  • After treatment with this compound and LPS, prepare cell lysates at various time points.

  • Perform Western blot analysis using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in p-IκBα and subsequent degradation of total IκBα indicates pathway activation, which may be inhibited by this compound.

Protocol for NF-κB p65 Nuclear Translocation:

  • Treat cells grown on coverslips with this compound and LPS.

  • Fix and permeabilize the cells.

  • Incubate with an antibody against the p65 subunit of NF-κB.

  • Use a fluorescently labeled secondary antibody and visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation by this compound will be indicated by the retention of p65 in the cytoplasm.

Assessment of the MAPK Signaling Pathway:

Mitogen-activated protein kinases (MAPKs) are another set of key signaling molecules that regulate inflammatory responses. Although hispidin did not affect MAPK phosphorylation, it is a crucial pathway to investigate for novel compounds.

Protocol:

  • Following cell treatment, perform Western blot analysis using phospho-specific antibodies for key MAPKs, including p38, ERK1/2, and JNK.

  • Compare the levels of phosphorylated MAPKs to total MAPK levels to determine the effect of this compound on their activation.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayThis compound Concentration (µg/mL)% Inhibition / % StabilizationIC50 (µg/mL)
Protein Denaturation 10
50
100
500
1000
RBC Membrane Stabilization 10
50
100
500
1000

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

MediatorThis compound Concentration (µM)% InhibitionIC50 (µM)
Nitric Oxide (NO) 1
10
50
100
TNF-α 1
10
50
100
IL-6 1
10
50
100

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Protein Denaturation Assay Protein Denaturation Assay RBC Membrane Stabilization Assay RBC Membrane Stabilization Assay RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation NO Measurement NO Measurement LPS Stimulation->NO Measurement Cytokine (ELISA) Cytokine (ELISA) LPS Stimulation->Cytokine (ELISA) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) LPS Stimulation->Western Blot (iNOS, COX-2) NF-kB Pathway Analysis NF-kB Pathway Analysis LPS Stimulation->NF-kB Pathway Analysis MAPK Pathway Analysis MAPK Pathway Analysis LPS Stimulation->MAPK Pathway Analysis This compound This compound This compound->Protein Denaturation Assay This compound->RBC Membrane Stabilization Assay This compound->RAW 264.7 Macrophages

Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus translocates to Inflammatory Genes (iNOS, COX-2, Cytokines) Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription of This compound This compound This compound->IKK inhibits This compound->NF-kB (p50/p65) inhibits nuclear translocation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

These application notes provide a detailed and structured approach for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can effectively screen this novel compound, elucidate its mechanism of action, and generate robust data to support its potential development as a new anti-inflammatory drug. The provided visualizations and data tables offer a clear framework for organizing and presenting experimental findings.

References

Application Notes and Protocols for Hispidanin B in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Hispidanin B" is not well-documented in publicly available scientific literature in the context of antimicrobial susceptibility testing. The following application notes and protocols are based on the known antimicrobial properties of related compounds, primarily hispidin (B607954) and its derivatives, which are isolated from fungi of the Phellinus and Inonotus genera. These guidelines are intended to provide a foundational framework for researchers and should be adapted based on the specific properties of the test compound once it is fully characterized.

Introduction to Hispidin and its Derivatives

Hispidin is a polyphenolic compound found in several species of medicinal mushrooms, notably from the Phellinus and Inonotus genera. It serves as a precursor to a variety of bioactive dimers and oligomers. While research into the specific antimicrobial activities of all hispidin derivatives is ongoing, initial studies on hispidin itself and extracts containing these compounds have indicated potential antimicrobial, antioxidant, and anti-inflammatory properties. Recent research has shown that hispidin exhibits inhibitory effects against various microorganisms. For instance, hispidin has demonstrated antimicrobial properties, showing particular effectiveness against Staphylococcus epidermidis[1]. The minimum inhibitory concentration (MIC) of hispidin has been reported to be in the range of 100 to 250 µ g/disc for various microorganisms[1].

These compounds represent a promising area for the discovery of new antimicrobial agents. This document provides an overview of their potential application in antimicrobial susceptibility testing (AST) and protocols for their evaluation.

Potential Mechanisms of Action

The exact antimicrobial mechanisms of hispidin and its derivatives are not fully elucidated. However, based on the nature of polyphenolic compounds and the general mechanisms of other fungal metabolites, the following are potential modes of action:

  • Disruption of Cell Membrane Integrity: Like many antimicrobial peptides and polyphenols, hispidin derivatives may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Key Cellular Processes: These compounds could potentially interfere with essential bacterial or fungal processes such as DNA replication, protein synthesis, or enzymatic activity.

  • Inhibition of Biofilm Formation: Many natural products have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.

  • Antiviral Activity: Some hispidin derivatives, such as hypholomine B, have been identified as neuraminidase inhibitors, suggesting a potential role as antiviral agents[2][3].

A proposed signaling pathway for the antimicrobial and cellular effects of related compounds could involve the modulation of various cellular signaling cascades, although this is yet to be specifically determined for this compound.

signaling_pathway cluster_effects Cellular Effects This compound This compound Microbial Cell Microbial Cell This compound->Microbial Cell Interaction Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Microbial Cell->Enzyme Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Microbial Cell->DNA/RNA Synthesis Inhibition Biofilm Formation Inhibition Biofilm Formation Inhibition Microbial Cell->Biofilm Formation Inhibition

Caption: Putative mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Hispidin

The following table summarizes the available quantitative data for the antimicrobial activity of hispidin . Data for "this compound" is not currently available.

MicroorganismMethodConcentration/DosageResultReference
Staphylococcus epidermidisDisc Diffusion100 - 250 µ g/disc Inhibition of growth (most effective)[1]
Other tested microorganismsDisc Diffusion100 - 250 µ g/disc Varying degrees of growth inhibition

Experimental Protocols

The following are detailed protocols for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of novel compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (or related compound) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control (microorganism in broth without antimicrobial agent).

  • Negative control (broth only).

  • Sterile pipette and tips.

  • Incubator.

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted microbial inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for some fungi) for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

broth_microdilution_workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilute Perform serial dilutions of this compound prep_plate->serial_dilute inoculate Inoculate with standardized microbial suspension serial_dilute->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End read_mic->end disk_diffusion_workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum streak_plate Streak agar (B569324) plate to create a bacterial lawn prep_inoculum->streak_plate apply_disks Apply this compound and control disks to agar streak_plate->apply_disks incubate Incubate plates apply_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end synergy_logic This compound This compound Combination Therapy Combination Therapy This compound->Combination Therapy Conventional Antibiotic Conventional Antibiotic Conventional Antibiotic->Combination Therapy Enhanced Antimicrobial Effect Enhanced Antimicrobial Effect Combination Therapy->Enhanced Antimicrobial Effect Synergy

References

Developing Hispidanin B Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific chemical structure and biological activities of Hispidanin B is limited in the current scientific literature. The following application notes and protocols are based on the available information for the closely related dimeric diterpenoid, Hispidanin A , and general knowledge of diterpenoid chemistry and pharmacology. A putative structure for this compound is proposed for illustrative purposes to guide derivatization strategies. All protocols and data should be adapted once the definitive structure of this compound is elucidated.

Introduction to this compound and its Therapeutic Potential

Hispidanins are a class of complex diterpenoids isolated from plants of the Isodon and Pteris genera.[1][2] Hispidanin A, a dimeric diterpenoid, has been the subject of synthetic studies, but its biological activities are not extensively characterized.[1][3][4] Diterpenoids as a class are known to possess a wide range of biological activities, including potent anticancer and anti-inflammatory effects. This document outlines strategies and protocols for the development of this compound derivatives as potential therapeutic agents.

Putative Structure of this compound:

For the purpose of these protocols, we will hypothesize that this compound is a stereoisomer of Hispidanin A or possesses a readily modifiable functional group, such as a hydroxyl group, that is accessible for chemical derivatization. The provided protocols are designed to be adaptable to various structural analogs.

Synthesis of this compound Derivatives: A Generalized Approach

The total synthesis of Hispidanin A has been achieved and provides a roadmap for accessing the core scaffold. The generation of derivatives will focus on the modification of accessible functional groups on the this compound core structure.

General Workflow for Derivatization:

G cluster_0 This compound Core Synthesis cluster_1 Derivatization Reactions cluster_2 Derivative Library cluster_3 Purification and Characterization Hispidanin_B This compound (Putative Structure) Esterification Esterification Hispidanin_B->Esterification Etherification Etherification Hispidanin_B->Etherification Amidation Amidation Hispidanin_B->Amidation Click_Chemistry Click Chemistry Modification Hispidanin_B->Click_Chemistry Derivative_1 Ester Derivatives Esterification->Derivative_1 Derivative_2 Ether Derivatives Etherification->Derivative_2 Derivative_3 Amide Derivatives Amidation->Derivative_3 Derivative_4 Triazole Conjugates Click_Chemistry->Derivative_4 Purification HPLC Purification Derivative_1->Purification Derivative_2->Purification Derivative_3->Purification Derivative_4->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Esterification of a Hydroxyl Group on this compound

This protocol describes a general method for acylating a hydroxyl group on the putative this compound structure.

Materials:

  • This compound (or a precursor with an available hydroxyl group)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acyl chloride (1.2 equivalents) or carboxylic acid (1.2 equivalents) and a coupling agent like DCC or EDC if starting from a carboxylic acid.

  • Add DIPEA (2 equivalents) or a catalytic amount of DMAP.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate (B1210297) in hexanes).

  • Characterize the purified derivative by NMR and Mass Spectrometry.

In Vitro Screening of this compound Derivatives

Anticancer Activity

The cytotoxic effects of this compound derivatives can be evaluated against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Diterpenoids Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Daphgenkin ASW620 (Colon)3.0
Euphorbia factor L₂₈MCF-7 (Breast)9.43
Caseakurzin BA549 (Lung)4.4
Pteisolic acid GHCT116 (Colon)4.07
2-Himachelen-7-olSF-268 (Brain)8.1 µg/mL
Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Assay cluster_4 Data Analysis Seed_Cells Seed cells in 96-well plate Add_Compounds Add this compound derivatives Seed_Cells->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Table 2: Anti-inflammatory Activity of Selected Diterpenoids

CompoundCell LineStimulantInhibited MediatorIC50 (µM)Reference
(+)-1 (dihydrochalcone)RAW 264.7LPSNO Production2.0
(-)-1 (dihydrochalcone)RAW 264.7LPSNO Production2.5
Multikaurane BRAW 264.7LPSNO Production8.0
Henrin ARAW 264.7LPSNO Production9.5
ent-11α-hydroxy-15-oxokaur-16-en-19-oic acidRAW 264.7LPSNO Production5.6
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to measure nitrite (B80452), a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve and calculate the percentage of inhibition of NO production.

Mechanism of Action: Signaling Pathways

Diterpenoids often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development.

G cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Hispidanin_B This compound Derivative Hispidanin_B->IKK inhibits NFkB_IkB->NFkB releases Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression activates

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point for this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

G cluster_0 Extracellular Signal cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Ras Ras Growth_Factor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Hispidanin_B This compound Derivative Hispidanin_B->Raf inhibits Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by this compound derivatives.

Conclusion

The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer and anti-inflammatory agents. The protocols and data presented here, though based on related compounds, provide a solid foundation for initiating a drug discovery program focused on this class of diterpenoids. Elucidation of the definitive structure of this compound will be a critical next step to refine these strategies and unlock the full therapeutic potential of its derivatives.

References

Hispidanin B: Application Notes on a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on currently available scientific literature. While Hispidanin B has demonstrated significant cytotoxic effects against several cancer cell lines, its mechanism of action, including its potential as an enzyme inhibitor, has not yet been elucidated. The protocols and potential pathways described below are therefore presented as representative examples for the investigation of a novel bioactive compound.

This compound is a dimeric diterpenoid isolated from the rhizomes of Isodon hispida.[1] Recent studies have highlighted its potential as an anticancer agent due to its cytotoxic activity against various human tumor cell lines.[1] This document provides an overview of the known biological activity of this compound, along with detailed protocols for assessing its cytotoxic effects and a hypothetical framework for investigating its mechanism of action.

Quantitative Data Presentation

The cytotoxic activity of this compound has been evaluated against three human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
SGC7901Gastric Carcinoma10.7[1]
SMMC7721Hepatocellular Carcinoma9.8[1]
K562Chronic Myelogenous Leukemia13.7[1]

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of a compound such as this compound using a standard MTT assay.

Protocol: Determination of Cytotoxicity using MTT Assay

Objective: To determine the IC50 value of this compound in a specific cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., SGC7901, SMMC7721, or K562)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Workflow for Natural Product Drug Discovery

The following diagram illustrates a general workflow for the identification and characterization of bioactive compounds from natural sources.

G General Workflow for Natural Product Drug Discovery A Natural Source (e.g., Isodon hispida) B Extraction and Fractionation A->B C Bioactivity Screening (e.g., Cytotoxicity Assay) B->C D Isolation and Structure Elucidation of Active Compound (this compound) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) D->E F Lead Optimization and Preclinical Studies E->F

Caption: A streamlined workflow for the discovery of novel drugs from natural products.

Hypothetical Signaling Pathway for this compound's Cytotoxic Effect

While the precise mechanism is unknown, the cytotoxicity of this compound could potentially be mediated through the inhibition of a key enzyme in a cancer cell survival pathway. The diagram below presents a hypothetical model.

G Hypothetical Mechanism of this compound Cytotoxicity cluster_0 Cancer Cell A Growth Factor Signal B Receptor Tyrosine Kinase A->B C Key Survival Pathway Enzyme (e.g., Kinase) B->C D Downstream Signaling C->D F Apoptosis (Programmed Cell Death) C->F E Cell Proliferation and Survival D->E H This compound H->C Inhibition

Caption: A hypothetical model of this compound inducing apoptosis by inhibiting a key survival enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Hispidanin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hispidanin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this valuable diarylheptanoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my Claisen-Schmidt condensation to form the chalcone (B49325) precursor consistently low?

Potential Causes:

  • Inappropriate Base: The choice and amount of base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used, but their concentration can significantly impact the reaction outcome. Too much or too little can lead to side reactions or incomplete conversion.

  • Reaction Temperature: The reaction is often run at room temperature, but temperature fluctuations can affect the reaction rate and selectivity.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates. A mixture of ethanol (B145695) and water is often employed.

  • Side Reactions: Aldol (B89426) condensation of the ketone starting material with itself can be a significant side reaction. Additionally, Cannizzaro reactions of the aldehyde can occur under strongly basic conditions.

Solutions:

  • Optimize Base Concentration: Titrate the amount of base used. A study on the synthesis of chalcones demonstrated that 20 mol% of solid NaOH was sufficient to catalyze the Claisen-Schmidt reaction effectively under solvent-free conditions, yielding quantitative results (96-98%).[1]

  • Control Temperature: Maintain a consistent reaction temperature. If side reactions are an issue, consider running the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.

  • Solvent Optimization: Experiment with different solvent ratios (e.g., varying the ethanol/water ratio) to ensure optimal solubility of your specific starting materials.

  • Use of a Solid Support: Consider using a solid-supported catalyst, such as alumina (B75360), which can facilitate the reaction and simplify workup. Aldol condensations on basic alumina have been shown to provide a facile route to chalcones in a solvent-free medium.

Question 2: I am observing a complex mixture of products after the Wittig reaction to introduce the double bond. How can I improve the stereoselectivity and yield?

Potential Causes:

  • Ylide Stability: The nature of the ylide (stabilized vs. non-stabilized) is a primary determinant of stereoselectivity. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[2]

  • Reaction Conditions: The choice of solvent, temperature, and the presence of salts can all influence the stereochemical outcome of the Wittig reaction. "Salt-free" conditions are known to favor the formation of cis-alkenes.

  • Base Selection: The base used to generate the ylide is crucial. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common, but their choice can affect ylide stability and reactivity.

Solutions:

  • Select the Appropriate Ylide: For the synthesis of this compound, which contains an (E)-alkene, a stabilized ylide is generally preferred.

  • Optimize Reaction Conditions:

    • Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used.

    • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can often improve selectivity.

    • Additives: The addition of lithium salts can sometimes influence the stereoselectivity.

  • Modified Wittig Reactions: Consider using a Horner-Wadsworth-Emmons (HWE) reaction, which often provides excellent (E)-selectivity and easier purification as the phosphate (B84403) byproduct is water-soluble.

Question 3: The deprotection of the catechol moieties is resulting in a low yield of this compound due to product degradation. What can I do to minimize this?

Potential Causes:

  • Harsh Deprotection Conditions: Catechols are sensitive to oxidation, especially under harsh acidic or basic conditions used for deprotection.

  • Air Oxidation: The free catechol groups in this compound are susceptible to oxidation by atmospheric oxygen, leading to the formation of colored byproducts.

  • Inappropriate Protecting Group: The choice of protecting group and its cleavage conditions are critical for the successful synthesis of phenolic compounds.

Solutions:

  • Mild Deprotection Reagents:

    • For methyl ethers, boron tribromide (BBr₃) is effective but can be harsh. Consider milder conditions or alternative Lewis acids.

    • For benzyl (B1604629) ethers, catalytic hydrogenation (e.g., H₂, Pd/C) is a mild and effective method.

    • For silyl (B83357) ethers (e.g., TBDMS), fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used under buffered conditions.

  • Degassed Solvents and Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents to minimize oxidation.

  • Strategic Protecting Group Selection: In the synthesis of a related diarylheptanoid, a MOM (methoxymethyl) ether was used as a protecting group, which can be cleaved under acidic conditions.[3] For catechols, cyclic acetals or ketals (e.g., formed with acetone (B3395972) or 2,2-dimethoxypropane) can be employed and are typically cleaved under mild acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of a diarylheptanoid like this compound?

A1: The overall yield can vary significantly depending on the synthetic route. A reported 15-step total synthesis of a structurally similar diarylheptanoid, 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, achieved an overall yield of 20%.[4] Shorter, more convergent routes are constantly being developed to improve overall efficiency.

Q2: What are the most critical steps affecting the overall yield in this compound synthesis?

A2: Key steps that often present challenges and significantly impact the overall yield include:

  • The initial coupling reactions to form the C7 backbone, such as Claisen-Schmidt or aldol condensations.

  • The stereoselective formation of the double bond via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

  • The protection and deprotection of the sensitive catechol functional groups.

Q3: What are the recommended purification methods for this compound and its intermediates?

A3: Due to the polar nature of diarylheptanoids, a combination of chromatographic techniques is often necessary.

  • Flash Chromatography: This is a standard method for purifying intermediates throughout the synthesis. A method for purifying the diarylheptanoid oregonin (B3271705) from red alder extract utilized flash chromatography to achieve >95% purity.[5]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of polar compounds like diarylheptanoids from complex mixtures and can minimize sample loss due to irreversible adsorption on solid supports.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used for the final purification of this compound to achieve high purity, especially for analytical and biological testing purposes.

Data Presentation

Table 1: Comparison of Yields for Claisen-Schmidt Condensation under Different Catalytic Conditions.

CatalystMol%Reaction TimeYield (%)Reference
NaOH (solid)205 min (grinding)96-98
Schiff-base metal complexes-Shorter than conventional>90
Ca(OH)₂ and K-Ca(OH)₂5Room Temp74-92
Conventional NaOH/KOH-VariesOften lower with side productsGeneral Knowledge

Table 2: Protecting Groups for Catechols in Diarylheptanoid Synthesis.

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Methylene acetalCH₂Br₂ / Cs₂CO₃BBr₃RobustDeprotection can be harsh
Isopropylidene ketal2,2-dimethoxypropane / p-TsOHMild acid (e.g., aq. AcOH)Mild cleavageMay be sensitive to other acidic steps
Benzyl ethersBenzyl bromide / K₂CO₃H₂, Pd/CMild deprotectionRequires hydrogenation conditions
Silyl ethers (e.g., TBDMS)TBDMSCl / ImidazoleTBAFMild cleavageCan be labile under certain conditions
Methoxymethyl (MOM) etherMOMCl / DIPEAAcidic conditions (e.g., HCl)Stable to many reagentsDeprotection requires acid

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation to form Chalcone Intermediate

This protocol is based on a general method for chalcone synthesis and should be optimized for the specific substrates used for this compound.

  • To a solution of the protected 3,4-dihydroxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of NaOH (e.g., 40%).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the protected 3,4-dihydroxycinnamaldehyde (1 equivalent) in ethanol to the reaction mixture with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated chalcone product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the (E)-selective formation of the double bond.

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add the appropriate phosphonate (B1237965) reagent (1.2 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde precursor (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the (E)-alkene.

Mandatory Visualization

Hispidanin_B_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product & Purification Protocatechuic Aldehyde Protocatechuic Aldehyde Protection of Catechol Protection of Catechol Protocatechuic Aldehyde->Protection of Catechol Protecting Group (e.g., MOM-Cl) Acetone Acetone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Acetone->Claisen-Schmidt Condensation Protection of Catechol->Claisen-Schmidt Condensation Protected Aldehyde Wittig/HWE Reaction Wittig/HWE Reaction Claisen-Schmidt Condensation->Wittig/HWE Reaction Chalcone Intermediate Reduction of Ketone Reduction of Ketone Wittig/HWE Reaction->Reduction of Ketone Protected Diarylheptenone Deprotection Deprotection Reduction of Ketone->Deprotection Protected Diarylheptanol Crude this compound Crude this compound Deprotection->Crude this compound Acidic Cleavage Purification (Chromatography) Purification (Chromatography) Crude this compound->Purification (Chromatography) Flash/HSCCC This compound This compound Purification (Chromatography)->this compound Troubleshooting_Logic Low Yield Low Yield Identify Problematic Step Identify Problematic Step Low Yield->Identify Problematic Step TLC/NMR Analysis Condensation Condensation Identify Problematic Step->Condensation Low Chalcone Yield Olefination Olefination Identify Problematic Step->Olefination Poor Stereoselectivity Deprotection Deprotection Identify Problematic Step->Deprotection Product Degradation Optimize Base Optimize Base Condensation->Optimize Base Solution 1 Control Temperature Control Temperature Condensation->Control Temperature Solution 2 Change Solvent Change Solvent Condensation->Change Solvent Solution 3 Use Stabilized Ylide Use Stabilized Ylide Olefination->Use Stabilized Ylide Solution 1 Low Temperature Low Temperature Olefination->Low Temperature Solution 2 Consider HWE Consider HWE Olefination->Consider HWE Solution 3 Use Milder Reagents Use Milder Reagents Deprotection->Use Milder Reagents Solution 1 Inert Atmosphere Inert Atmosphere Deprotection->Inert Atmosphere Solution 2 Alternative Protecting Group Alternative Protecting Group Deprotection->Alternative Protecting Group Solution 3

References

Technical Support Center: Hispidanin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Hispidanin B in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring dimeric diterpenoid extracted from the rhizomes of Isodon hispida. It has demonstrated cytotoxic activities against various cancer cell lines. Like many complex natural products, this compound is a hydrophobic molecule, which can make it challenging to dissolve in aqueous-based media used for in vitro assays.[1] Poor solubility can lead to inaccurate compound concentrations and unreliable experimental results.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in cell-based assays. DMSO is a powerful organic solvent that is miscible with a wide range of aqueous and organic solvents.

Q3: What is the approximate solubility of this compound in DMSO?

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. The dramatic decrease in solvent polarity causes the hydrophobic compound to crash out of solution. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Use a serial dilution approach: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warm the media: Adding the DMSO stock to pre-warmed cell culture media (37°C) can sometimes improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock to the media.

  • Consider the use of a surfactant or co-solvent: For particularly challenging compounds, a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 can be used in the final dilution step to improve solubility. However, appropriate vehicle controls are crucial if you use this approach.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly.
Precipitate forms immediately upon dilution in aqueous media. "Solvent shift" - rapid decrease in solvent polarity.Perform serial dilutions. Ensure the final DMSO concentration is low (<0.5%). Vortex immediately and vigorously after dilution.
Solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation over time.Filter the final working solution through a 0.22 µm syringe filter before adding to cells. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments. Inaccurate concentration of the working solution due to precipitation.Always visually inspect your final working solution for any signs of precipitation before use. Prepare a fresh stock solution if you suspect degradation.
Cell death observed in vehicle control wells. High final concentration of DMSO.Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 656.89 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 6.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound required for your assay. For example, to prepare a 10 µM working solution.

  • Perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in pre-warmed media to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of media and vortex immediately.

  • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of media and mix thoroughly.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. The final DMSO concentration in this example would be 0.1%.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Hispidanin_Powder This compound Powder Stock_Solution 10 mM Stock Solution (Store at -20°C/-80°C) Hispidanin_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Intermediate Intermediate Dilution (e.g., 100 µM) Stock_Solution->Intermediate Dilute in warm media Final_Solution Final Working Solution (e.g., 10 µM) Intermediate->Final_Solution Final dilution in media Cell_Culture Add to In Vitro Assay Final_Solution->Cell_Culture

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Start Start: Dissolving this compound Check_Solubility Is the solution clear? Start->Check_Solubility Precipitation Precipitation upon dilution? Check_Solubility->Precipitation Yes Troubleshoot_Stock Troubleshoot Stock: - Add more DMSO - Warm/Sonicate Check_Solubility->Troubleshoot_Stock No Troubleshoot_Dilution Troubleshoot Dilution: - Use serial dilution - Lower final DMSO % - Vortex immediately Precipitation->Troubleshoot_Dilution Yes Ready Solution ready for assay Precipitation->Ready No Troubleshoot_Stock->Check_Solubility Troubleshoot_Dilution->Precipitation

References

Hispidanin B degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is there limited information on the stability and degradation of Hispidanin B?

A1: this compound is a specific diterpenoid that may not have been subjected to extensive public domain stability studies. The stability of a compound is often investigated during later stages of drug development, and this information may be proprietary or not yet published. Researchers are encouraged to perform their own stability-indicating studies to determine optimal storage and handling conditions.

Q2: What are the likely factors that could cause this compound to degrade?

A2: Based on the general chemical nature of diterpenoids, degradation of this compound is likely to be influenced by several factors, including:

  • pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis or rearrangement reactions.

  • Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over time can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1][2]

Q3: What are the recommended general storage conditions for this compound?

A3: In the absence of specific data, it is recommended to store this compound under conditions that minimize potential degradation. As a general precaution for diterpenoid compounds, store this compound as a solid in a well-sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C). If in solution, use a non-reactive solvent, aliquot to avoid repeated freeze-thaw cycles, and store protected from light at low temperatures.

Q4: How can I determine the degradation products of this compound?

A4: To identify degradation products, you can perform forced degradation studies where this compound is subjected to stress conditions (acid, base, oxidation, heat, light).[3][4][5] The resulting mixtures can be analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a diode-array detector (DAD). The degradation products can be isolated and their structures elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of this compound peak in HPLC analysis of a freshly prepared solution. The compound may be unstable in the chosen solvent or at room temperature.Prepare solutions fresh before use. If possible, use a chilled autosampler. Evaluate the stability of this compound in different solvents to find a more suitable one.
Appearance of multiple new peaks in the chromatogram after short-term storage. Degradation is occurring.Re-evaluate storage conditions. Store aliquots at a lower temperature and protect from light. Ensure the storage container is inert and properly sealed.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure that all parameters (temperature, pH, concentration of stressor, light exposure) are tightly controlled and consistent across all experiments. Use a validated, stability-indicating analytical method.
No degradation is observed under forced degradation conditions. The stress conditions may not be harsh enough, or the duration of the study is too short.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to complete degradation or unrealistic degradation pathways. A target degradation of 5-20% is often recommended.
Complete disappearance of the this compound peak after stress testing. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve partial degradation, allowing for the observation of degradation products.

Hypothetical Degradation Pathways of a Diterpenoid

The following diagram illustrates a hypothetical degradation pathway for a generic diterpenoid structure, which could share similarities with this compound. This is a conceptual guide to the types of reactions that may occur.

Hypothetical Diterpenoid Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis Hydrolyzed Hydrolyzed Product Acid->Hydrolyzed Base Basic Hydrolysis Base->Hydrolyzed Oxidation Oxidation Oxidized Oxidized Product (e.g., Epoxide, Ketone) Oxidation->Oxidized Heat Thermal Stress Isomerized Isomerized Product Heat->Isomerized Light Photolysis Fragment Degradation Fragment Light->Fragment Diterpenoid Diterpenoid (e.g., this compound) Diterpenoid->Hydrolyzed Ester/Ether Cleavage Diterpenoid->Oxidized Hydroxylation, etc. Diterpenoid->Isomerized Rearrangement Diterpenoid->Fragment Ring Opening Hydrolyzed->Fragment Oxidized->Fragment

Caption: Hypothetical degradation pathways for a diterpenoid under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and identify potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at different time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, expose a solution of this compound to the same conditions. Analyze the samples at various time points.

  • Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time intervals.

4. Sample Analysis:

  • Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

  • Monitor the formation of degradation products and the decrease in the peak area of this compound.

  • Calculate the percentage of degradation.

Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (60°C, Solid & Solution) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample Collection & Neutralization (if applicable) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze HPLC-UV/MS Analysis Sample->Analyze Data Data Analysis: % Degradation, Peak Purity Analyze->Data Identify Identify Degradation Products (MS, NMR) Data->Identify

Caption: Experimental workflow for conducting a forced degradation study of this compound.

Data Presentation

The following tables provide an example of how to summarize the quantitative data from a forced degradation study. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl at 60°C2415.2%2
0.1 M NaOH at 60°C825.8%3
3% H₂O₂ at RT2410.5%1
Thermal (60°C)485.1%1
Photolytic248.9%2

Table 2: HPLC Retention Times of this compound and Degradation Products

CompoundRetention Time (min)
This compound15.4
Degradation Product 1 (Acid)12.1
Degradation Product 2 (Acid)18.2
Degradation Product 3 (Base)10.5
Degradation Product 4 (Base)13.8
Degradation Product 5 (Base)19.1
Degradation Product 6 (Oxidative)16.5
Degradation Product 7 (Thermal)14.9
Degradation Product 8 (Photolytic)11.2
Degradation Product 9 (Photolytic)20.3

References

Optimizing HPLC Conditions for Hispidanin B Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific, validated HPLC methods for the analysis of Hispidanin B are not widely published in scientific literature. The following technical support guide has been developed based on established methodologies for structurally similar compounds, such as other diterpenoids and flavonoids, combined with general HPLC troubleshooting principles. This guide is intended to serve as a strong starting point for method development and to assist researchers in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: I am starting to develop an HPLC method for this compound. What are the recommended initial conditions?

A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Based on methods for similar diterpenoid compounds, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

Q2: What is the expected UV absorbance maximum for this compound?

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Sample preparation is crucial for accurate and reproducible results. For natural product extracts containing this compound, a common approach involves solvent extraction followed by a clean-up step. Methanol (B129727) or ethanol (B145695) are often suitable extraction solvents.[3] After extraction, the sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[4] If the sample matrix is complex, a Solid-Phase Extraction (SPE) clean-up may be necessary to remove interfering compounds.

Troubleshooting Guide

This section addresses common issues encountered during HPLC analysis in a question-and-answer format.

ProblemQuestionPossible Causes & Solutions
Peak Shape Issues Q: My this compound peak is tailing. What should I do? A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Possible Causes: - Active Silanol (B1196071) Groups: The silica (B1680970) backbone of C18 columns has silanol groups that can interact with polar analytes. - Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and the silanol groups. Solutions: 1. Add an Acidic Modifier: Add 0.1% formic acid or acetic acid to your mobile phase to suppress the ionization of silanol groups. 2. Adjust pH: Lowering the mobile phase pH can protonate your analyte, reducing interactions with the stationary phase. 3. Use a Different Column: Consider a column with end-capping or a different stationary phase.
Q: My peaks are broad or split. What could be the problem? A: Broad or split peaks can indicate a few potential problems. Possible Causes: - Column Contamination or Void: The column inlet may be contaminated or have a void. - Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase. - Co-eluting Impurities: Another compound may be eluting at a very similar retention time. Solutions: 1. Flush or Replace the Column: Try flushing the column with a strong solvent. If that fails, the column may need to be replaced. Using a guard column can help protect the analytical column. 2. Match Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. 3. Optimize Separation: Adjust the gradient or mobile phase composition to improve resolution.
Retention Time Issues Q: The retention time for this compound is drifting or changing between runs. Why is this happening? A: Retention time variability can compromise the reliability of your analysis. Possible Causes: - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution. - Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. - Temperature Fluctuations: Changes in column temperature can affect retention times. Solutions: 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered. 3. Use a Column Oven: A column oven will maintain a stable temperature, leading to more consistent retention times.
Baseline and Pressure Problems Q: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them? A: Ghost peaks are unexpected peaks that appear in the chromatogram. Possible Causes: - Contamination: The mobile phase, sample, or HPLC system may be contaminated. - Late Elution: A compound from a previous injection may be eluting in the current run. Solutions: 1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase. 2. Clean the System: Flush the injector and the entire system. 3. Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds.
Q: The system backpressure is unusually high. What should I do? A: High backpressure can damage the pump and column. Possible Causes: - Column or Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. - Precipitation: Buffer salts may have precipitated in the system. Solutions: 1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulates. 2. Use an In-line Filter: An in-line filter can protect the column from blockage. 3. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent (check the column manual first).

Experimental Protocols

General Protocol for HPLC Method Development for this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract or sample containing this compound.

    • Extract the sample with an appropriate solvent (e.g., methanol or ethanol) using sonication or maceration.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the initial mobile phase.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a PDA detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm, with specific monitoring at key wavelengths (e.g., 225 nm, 254 nm, 280 nm).

  • Gradient Elution Program (Example):

    • This is a starting point and should be optimized based on the initial results.

Time (min)% Mobile Phase B (Acetonitrile)
010
2090
2590
2610
3010

Data Presentation

Table 1: Example HPLC Conditions for Diterpenoid and Flavonoid Analysis

This table summarizes conditions from published methods for similar compounds, which can guide method development for this compound.

Compound ClassColumnMobile PhaseDetectionReference
Diterpenoids C18Methanol:Water (23:77)UV
Diterpenoids C18Water and Acetonitrile Gradient (20% to 50% Acetonitrile over 40 min)PDA (225 nm)
Triterpenoids C30Acetonitrile and MethanolCharged Aerosol Detection (CAD)
Flavonoids C18Methanol and 0.2% Formic Acid in Water GradientDAD (270 nm, 330 nm, 340 nm)
Flavonoids C180.1% Formic Acid in Water and Acetonitrile GradientPDA

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Raw Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues Problem Chromatographic Problem Observed Peak_Tailing Peak Tailing? Problem->Peak_Tailing Is it peak shape? RT_Drift Retention Time Drifting? Problem->RT_Drift Is it retention time? High_Pressure High Backpressure? Problem->High_Pressure Is it system pressure? Tailing_Sol Solution: Adjust mobile phase pH, add modifier. Peak_Tailing->Tailing_Sol Yes RT_Sol Solution: Check equilibration, temperature, and mobile phase. RT_Drift->RT_Sol Yes Pressure_Sol Solution: Check for blockages, filter samples. High_Pressure->Pressure_Sol Yes

Caption: A decision tree for troubleshooting common HPLC problems.

References

Troubleshooting Crystallization: A Technical Guide for Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Hispidanin B.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps before attempting to crystallize this compound?

Before initiating crystallization trials, it is crucial to ensure the purity of your this compound sample. Impurities can impede crystal growth or lead to poorly formed crystals.[1][2][3] Techniques such as chromatography should be employed to achieve a purity of >95%.[1] Additionally, a thorough literature search for the solubility properties of this compound or similar diterpenoids can provide a good starting point for solvent selection.

Q2: I am not getting any crystals, only clear drops. What should I do?

This issue often indicates that the solution is not reaching a state of supersaturation, which is essential for nucleation to occur.[2] Consider the following adjustments:

  • Increase Concentration: Gradually increase the concentration of this compound in your solution.

  • Change Solvent System: Experiment with different solvents or solvent mixtures to find a system where this compound has limited solubility.

  • Alter Temperature: Slowly cooling the solution can decrease solubility and promote supersaturation.

  • Slow Evaporation: Use a slow evaporation setup to gradually increase the concentration of your compound.

Q3: My experiment resulted in a precipitate or amorphous solid instead of crystals. What went wrong?

Precipitation suggests that the solution reached supersaturation too quickly, leading to the rapid formation of a non-crystalline solid. To encourage crystal formation over precipitation, try the following:

  • Reduce Concentration: Lower the initial concentration of this compound.

  • Slow Down the Process: If using evaporation, slow down the rate of solvent removal. For cooling methods, decrease the rate of temperature change.

  • Use a Different Precipitant: If a precipitant is being used, try a weaker one or reduce its concentration.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

The formation of numerous small crystals or needles indicates a high nucleation rate. To obtain larger crystals, the goal is to favor crystal growth over nucleation.

  • Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger.

  • Optimize Temperature: Fine-tune the temperature to slow down the crystallization process.

  • Seeding: Introduce a small, well-formed crystal (a seed) into a slightly supersaturated solution to encourage controlled growth.

  • Additive Screens: Experiment with small amounts of additives that can influence crystal habit.

Q5: My crystals appear to have defects or are twinned. What could be the cause?

Crystal defects like lattice strain and twinning can arise from impurities or suboptimal growth conditions.

  • Improve Purity: Ensure your this compound sample is highly pure.

  • Control Growth Rate: Slower crystal growth often leads to higher quality crystals with fewer defects.

  • Minimize Disturbances: Protect your crystallization experiments from vibrations and sudden temperature changes.

Data Presentation

Table 1: Common Solvents for Small Molecule Crystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Crystallization MethodsNotes
Water10080.1Cooling, Vapor Diffusion, EvaporationSuitable for polar compounds.
Ethanol (B145695)7824.5Cooling, Evaporation, Solvent LayeringGood for moderately polar compounds.
Methanol6532.7Cooling, Evaporation, Solvent LayeringSimilar to ethanol but more volatile.
Acetone5620.7Evaporation, Vapor DiffusionHighly volatile, often leads to rapid crystallization.
Ethyl Acetate776.0Evaporation, Solvent LayeringGood for a wide range of polarities.
Dichloromethane409.1Evaporation, Solvent LayeringVery volatile, handle with care in a fume hood.
Hexane691.9Cooling, Evaporation, Solvent LayeringFor non-polar compounds.
Toluene1112.4Cooling, Evaporation, Solvent LayeringLess volatile than hexane, good for slower growth.
Table 2: Example of a Crystallization Screening Grid

This table illustrates a hypothetical screening setup for this compound using a 24-well plate. The goal is to test various conditions simultaneously to identify promising crystallization leads.

WellThis compound Conc. (mg/mL)Solvent SystemPrecipitantTemperature (°C)Observations
A15EthanolWater4Clear Solution
A210EthanolWater4Small Needles
A35AcetoneHexane25 (RT)Amorphous Precipitate
A42AcetoneHexane25 (RT)Microcrystals
B15Ethyl Acetate-4Clear Solution
B210Ethyl Acetate-4Oily Droplets
..................

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)

Vapor diffusion is a widely used technique for crystallizing small molecules. This protocol outlines the hanging drop method.

  • Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution will typically contain a precipitant at a higher concentration than the drop.

  • Prepare the this compound Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over a well, ensuring an airtight seal with grease.

  • Equilibration: The system is allowed to equilibrate. Water will slowly diffuse from the drop to the reservoir, causing the concentration of both this compound and the precipitant in the drop to increase, ideally leading to crystallization.

  • Incubation and Observation: Store the plate in a vibration-free environment at a constant temperature. Observe the drops periodically under a microscope for crystal growth.

Visualizations

TroubleshootingWorkflow start Start Crystallization Trial outcome Observe Outcome start->outcome clear Clear Drop outcome->clear No Nucleation precipitate Amorphous Precipitate outcome->precipitate Rapid Nucleation crystals Crystals Formed outcome->crystals Success increase_conc Increase Concentration / Use Poorer Solvent clear->increase_conc decrease_conc Decrease Concentration / Slow Down Process precipitate->decrease_conc optimize Optimize Conditions crystals->optimize increase_conc->outcome decrease_conc->outcome good_crystals High-Quality Crystals optimize->good_crystals Good Quality small_crystals Small/Needle-like Crystals optimize->small_crystals Poor Quality refine Refine Conditions: - Slower Growth - Seeding small_crystals->refine refine->outcome

Caption: A flowchart illustrating a typical troubleshooting workflow for crystallization experiments.

CrystallizationSetup cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth compound Pure this compound stock Prepare Stock Solution compound->stock solvent Select Solvent(s) solvent->stock drop Mix Drop on Coverslip stock->drop reservoir Prepare Reservoir reservoir->drop seal Seal Well drop->seal incubate Incubate at Constant Temperature seal->incubate observe Microscopic Observation incubate->observe

Caption: A diagram outlining the experimental workflow for setting up a vapor diffusion crystallization trial.

References

Preventing epimerization during Hispidanin B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Hispidanin B.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. This results in the formation of a diastereomer, known as an epimer. In the context of this compound synthesis, which involves the creation of a complex molecular architecture with several contiguous stereocenters, preventing epimerization is crucial. The biological activity of this compound is highly dependent on its specific three-dimensional structure. Any deviation from the natural stereochemistry can lead to a significant loss of or alteration in its therapeutic efficacy. Furthermore, epimers often have very similar physical properties, making their separation from the desired product challenging and costly.

Q2: Which stereocenters in the hispidane core are most susceptible to epimerization?

A2: While any stereocenter can potentially epimerize under harsh conditions, those adjacent to carbonyl groups or other activating functional groups are generally more susceptible. In the hispidane core, the stereocenters formed during the key cycloaddition reaction to create the decalin ring system are critical to control. Once these are set, subsequent reactions involving strong acids, strong bases, or high temperatures can potentially lead to the epimerization of adjacent centers. For instance, a chiral center at a position alpha to a ketone is particularly prone to epimerization through enolization. Careful selection of reagents and reaction conditions throughout the synthesis is paramount to maintain the stereochemical integrity of the molecule.

Q3: What are the primary strategies for establishing and maintaining the correct stereochemistry during this compound synthesis?

A3: The core strategy revolves around a highly diastereoselective Diels-Alder reaction to construct the central ring system. The primary methods to control the stereochemical outcome of this key step include:

  • Substrate Control: Incorporating bulky protecting groups (e.g., tert-butyldimethylsilyl, TBS) on the dienophile can sterically hinder one face of the molecule, directing the approach of the diene to the opposite face. This substrate-controlled diastereoselection is a powerful strategy for setting multiple stereocenters in a single step.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition. The auxiliary is typically removed in a later synthetic step.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. By coordinating to the dienophile, a Lewis acid can influence the transition state geometry, favoring the formation of one diastereomer over another.

Maintaining stereochemical integrity in subsequent steps involves using mild reaction conditions, avoiding prolonged exposure to harsh pH or high temperatures, and carefully selecting reagents for transformations such as deprotection and oxidation/reduction.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Key [4+2] Cycloaddition Step

This is a common and critical issue that can significantly impact the overall yield and purity of the desired this compound precursor.

Possible Causes and Solutions

Possible CauseRecommended Solutions
Suboptimal Reaction Temperature The Diels-Alder reaction is often sensitive to temperature. Lower temperatures generally favor the kinetic product and can increase diastereoselectivity. It is recommended to perform the reaction at room temperature or below.
Inappropriate Solvent The polarity of the solvent can influence the transition state of the cycloaddition. Non-polar solvents are often preferred for thermal Diels-Alder reactions.
Absence of or Incorrect Lewis Acid Catalyst For challenging cycloadditions, a Lewis acid catalyst can significantly improve diastereoselectivity by locking the conformation of the dienophile.
Insufficient Steric Hindrance from Directing Groups If using substrate control, ensure the protecting group is sufficiently bulky to effectively block one face of the dienophile.

Detailed Experimental Protocol: Thermally Promoted, Substrate-Controlled Diels-Alder Cycloaddition

This protocol is adapted from the successful asymmetric synthesis of the related hispidane diterpenoid, Hispidanin A, and is designed to maximize diastereoselectivity through substrate control.

  • Reactant Preparation: Dissolve the dienophile, bearing a sterically demanding protecting group such as TBS at a key stereocenter, in a dry, non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Diene: Add the diene to the solution of the dienophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Issue 2: Suspected Epimerization During Subsequent Synthetic Steps

Epimerization at one or more stereocenters after the initial ring formation can lead to a mixture of diastereomers and a reduction in the yield of the target molecule.

Possible Causes and Solutions

Possible CauseRecommended Solutions
Harsh Acidic or Basic Conditions Prolonged exposure to strong acids or bases, often used for deprotection or hydrolysis, can lead to epimerization, especially at centers alpha to a carbonyl group.
* Milder Reagents: Employ milder deprotection conditions (e.g., TBAF for silyl (B83357) ethers instead of strong acids; mild bases like K₂CO₃ in methanol (B129727) for ester hydrolysis instead of NaOH).
* Reaction Time and Temperature: Minimize reaction times and maintain low temperatures to reduce the likelihood of epimerization.
Elevated Temperatures High reaction temperatures can provide the activation energy needed for epimerization.
* Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature.
* Alternative Methods: Explore alternative synthetic routes or reagents that do not require high temperatures.

Visualizations

G cluster_0 Synthetic Workflow for Hispidane Core A Chiral Precursor (with bulky protecting group) C Stereoselective [4+2] Cycloaddition (Key Step) A->C B Diene B->C D Hispidane Core (Correct Stereochemistry) C->D High Diastereoselectivity E Further Functionalization D->E F This compound E->F

Caption: General synthetic workflow for the hispidane core, emphasizing the crucial stereoselective cycloaddition step.

G cluster_1 Troubleshooting Poor Diastereoselectivity Problem Problem: Poor Diastereoselectivity in Cycloaddition Cause1 Suboptimal Temperature? Problem->Cause1 Cause2 Incorrect Solvent? Problem->Cause2 Cause3 Lewis Acid Needed? Problem->Cause3 Solution1 Optimize Temperature (e.g., lower to RT or 0°C) Cause1->Solution1 Solution2 Screen Solvents (e.g., Toluene, CH2Cl2) Cause2->Solution2 Solution3 Introduce Lewis Acid Catalyst (e.g., Et2AlCl) Cause3->Solution3

Technical Support Center: Enhancing the Stability of Hispidanin B in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hispidanin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in cell culture applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, this compound can be unstable in aqueous environments such as cell culture media.[1][2] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate or misleading results regarding its potency and efficacy.[3] Factors such as pH, temperature, light exposure, and interaction with media components can all contribute to its degradation.[2][4]

Q2: I've noticed a decrease in the activity of this compound in my long-term experiments. What could be the cause?

A decline in the biological activity of this compound during prolonged incubation is often due to its chemical degradation in the cell culture medium. The standard cell culture conditions (37°C, physiological pH) can accelerate the degradation of flavonoids. Additionally, components within the media, such as certain amino acids, metal ions, and the presence of dissolved oxygen, can contribute to its instability through oxidation and other chemical reactions.

Q3: How can I determine if this compound is degrading in my cell culture medium?

The most direct method to assess the chemical stability of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your specific cell culture medium (both with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound. A decrease in the peak area corresponding to this compound over time is indicative of degradation.

Q4: Can I do anything to improve the stability of this compound in my experiments?

Yes, several strategies can be employed to enhance the stability of this compound. These include:

  • pH Optimization: Although cell culture media have a narrow physiological pH range, slight adjustments (if tolerated by the cells) can sometimes improve stability.

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or N-acetylcysteine to the culture medium can help prevent oxidative degradation.

  • Minimizing Light Exposure: Protect your culture plates from direct light, as flavonoids can be susceptible to photodegradation.

  • Fresh Media Supplementation: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.

  • Formulation with Stabilizers: In some cases, co-solvents or complexing agents like cyclodextrins can improve both solubility and stability, though their effects on your specific cell line must be evaluated.

Q5: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?

This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's solubility limit is exceeded as the DMSO stock is diluted into the aqueous medium. To mitigate this, you can:

  • Decrease the final concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility.

  • Optimize the dilution method: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium to facilitate mixing.

  • Lower the DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation.

Troubleshooting Guides

Issue 1: this compound Loses Efficacy in Experiments Longer Than 24 Hours
Potential Cause Explanation Recommended Solution
Chemical Degradation This compound, like other flavonoids, can degrade under standard cell culture conditions (37°C, neutral pH).Perform a stability study using HPLC to quantify the degradation rate. If significant degradation occurs, replenish the medium with fresh this compound every 24 hours. Consider adding an antioxidant such as ascorbic acid (at a non-toxic concentration) to the medium.
Cellular Metabolism Cells may metabolize this compound into less active or inactive forms over time.Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites. If metabolism is rapid, a higher initial concentration or more frequent dosing may be necessary.
Interaction with Media Components Components in the serum or basal medium may bind to or react with this compound, reducing its bioavailability.Test the stability of this compound in a simpler, serum-free medium to see if stability improves. If so, consider reducing the serum percentage if your cells can tolerate it.
Issue 2: Immediate or Time-Dependent Precipitation of this compound in Culture Medium
Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound is likely a hydrophobic compound with limited solubility in aqueous-based cell culture media.Determine the maximum soluble concentration of this compound in your specific medium. Perform experiments at or below this concentration.
"Crashing Out" from DMSO Stock Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before adding it to the final culture volume. Add the compound slowly while gently agitating the medium.
pH and Temperature Effects Changes in pH or temperature fluctuations can affect the solubility of the compound.Ensure the pH of the medium is stable and within the optimal range. Always use pre-warmed (37°C) medium for dilutions and experiments.
Interaction with Serum Proteins This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.Try reducing the FBS concentration or using a serum-free medium if your experimental design and cell type permit.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on the stability of this compound under various conditions, based on the known behavior of similar flavonoids.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)This compound Remaining (%)
0100
485
868
2435
4812

Table 2: Effect of Antioxidants on this compound Stability in DMEM at 24 hours

ConditionThis compound Remaining (%)
Control (no antioxidant)35
+ 50 µM Ascorbic Acid65
+ 1 mM N-acetylcysteine58

Table 3: Influence of pH on this compound Stability in Buffer at 37°C for 8 hours

pHThis compound Remaining (%)
6.882
7.468
8.045

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium

Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spiking the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix well by gentle inversion.

  • Time Zero (T=0) Sample: Immediately after mixing, transfer a 1 mL aliquot to a microcentrifuge tube. This is your T=0 sample.

  • Incubation: Place the remaining medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove a 1 mL aliquot of the incubated medium and transfer it to a microcentrifuge tube.

  • Sample Processing: To each 1 mL sample, add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. Use a gradient elution method with mobile phases of water (0.1% formic acid) and acetonitrile. Monitor the absorbance at the λmax of this compound.

  • Data Analysis: Calculate the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the peak area of the T=0 sample.

Visualizations

degradation_pathway Hispidanin_B This compound (Flavonoid Structure) Oxidation Oxidation (e.g., via reactive oxygen species in media) Hispidanin_B->Oxidation 37°C, O₂ Hydrolysis Hydrolysis (pH-dependent C-ring cleavage) Hispidanin_B->Hydrolysis pH > 7.4 Degradation_Products Ring-Opened Products & Phenolic Acids Oxidation->Degradation_Products Hydrolysis->Degradation_Products Inactive_Metabolites Inactive Metabolites Degradation_Products->Inactive_Metabolites

Caption: Generalized degradation pathway of a flavonoid like this compound in cell culture media.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound stock in DMSO Prep_Media Spike into pre-warmed culture medium (10 µM final) Prep_Stock->Prep_Media T0 Take T=0 sample Prep_Media->T0 Incubate Incubate at 37°C, 5% CO₂ T0->Incubate Timepoints Collect samples at 2, 4, 8, 24, 48h Incubate->Timepoints Process Protein precipitation with Acetonitrile Timepoints->Process HPLC Analyze supernatant by HPLC-UV Process->HPLC Calculate Calculate % remaining vs. T=0 HPLC->Calculate

Caption: Experimental workflow for assessing this compound stability in cell culture media.

troubleshooting_logic Start Reduced Activity or Precipitation Observed Check_Precipitation Is there visible precipitation? Start->Check_Precipitation Optimize_Dilution Optimize dilution method (e.g., serial dilution, slow addition) Check_Precipitation->Optimize_Dilution Yes Run_Stability_Assay Perform HPLC stability assay Check_Precipitation->Run_Stability_Assay No Precip_Yes Yes Lower_Concentration Lower final concentration Optimize_Dilution->Lower_Concentration Check_Solubility Determine max solubility Lower_Concentration->Check_Solubility Precip_No No Check_Degradation Is degradation >50% in 24h? Run_Stability_Assay->Check_Degradation Add_Antioxidant Add antioxidant (e.g., Ascorbic Acid) Check_Degradation->Add_Antioxidant Yes Consider_Metabolism Consider cellular metabolism or other interactions Check_Degradation->Consider_Metabolism No Degrade_Yes Yes Replenish_Media Replenish media frequently Add_Antioxidant->Replenish_Media Degrade_No No

References

Technical Support Center: Scalable Synthesis of Hispidanin B and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Hispidanin B and related complex diterpenoids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and solutions to common challenges encountered during key synthetic steps.

Overview of Synthetic Strategy

The total synthesis of Hispidanin-type diterpenoids is a complex undertaking that involves several key transformations. A common strategy, exemplified by the synthesis of Hispidanin A, involves the convergent assembly of two complex fragments.[1][2][3][4] Key challenges in the scalability of this synthesis lie in the efficiency and robustness of the reactions used to construct the intricate polycyclic core and to couple the advanced intermediates. This guide focuses on three critical reactions: the Iron-Catalyzed Radical Cascade, the Stille Coupling, and the Diels-Alder Cycloaddition.

Overall Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., (+)-Sclareolide) B Fragment 1 Synthesis: Iron-Catalyzed Radical Cascade A->B C Fragment 2 Synthesis: (e.g., via Yamamoto Cationic Polyene Cyclization) A->C D Fragment Coupling: Palladium-Catalyzed Stille Coupling B->D C->D E Final Cyclization: Diels-Alder Reaction D->E F This compound/Analog E->F

A generalized workflow for the synthesis of Hispidanin-type structures.

I. Iron-Catalyzed Radical Cascade for Fragment Synthesis

The construction of one of the key diterpenoid fragments often employs an iron-catalyzed radical cascade.[1] This reaction allows for the efficient formation of complex cyclic systems from linear precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the iron-catalyzed radical cascade?

A1: A primary challenge is maintaining high diastereoselectivity and yield. On a larger scale, issues such as inefficient mixing, localized temperature gradients, and the presence of impurities can lead to the formation of undesired stereoisomers and side products. Careful control of reaction parameters is crucial.

Q2: Why is an iron catalyst used, and are there alternatives?

A2: Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness compared to other transition metals. While other radical initiators can be used, iron catalysts have demonstrated high efficiency for this specific transformation in diterpenoid synthesis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient catalyst activity.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Use a freshly opened or purified catalyst. Consider a slight increase in catalyst loading.
Low Diastereoselectivity 1. Suboptimal reaction temperature. 2. Incorrect solvent polarity.1. Lowering the reaction temperature can often improve diastereoselectivity, though it may require longer reaction times. 2. Screen alternative solvents. Non-polar solvents often provide better stereocontrol in radical reactions.
Formation of Side Products 1. Presence of oxygen. 2. Undesired radical termination pathways.1. Thoroughly degas all solvents and ensure a completely inert atmosphere. 2. Adjust the concentration of the radical initiator and the substrate.

Experimental Protocol: Iron-Catalyzed Radical Cascade

A representative procedure for an iron-catalyzed radical cascade in the synthesis of a Hispidanin A precursor is as follows:

To a solution of the acyclic precursor and a silane (B1218182) reducing agent (e.g., phenylsilane) in a suitable solvent (e.g., dichloromethane) at 0 °C under an argon atmosphere, a solution of the iron catalyst (e.g., iron(III) acetylacetonate) is added dropwise. The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Parameter Condition Yield (%)
Catalyst Iron(III) acetylacetonate~70-80%
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Atmosphere Inert (Argon)

Troubleshooting Workflow: Low Yield in Radical Cascade

Troubleshooting Low Yield Start Low Yield Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Check_Reagents Are all reagents and solvents anhydrous? Check_Inert->Check_Reagents Yes Fail Consult further literature Check_Inert->Fail No, re-run with proper technique Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Check_Reagents->Fail No, use freshly dried reagents/solvents Optimize_Time_Temp Optimize reaction time and temperature Check_Catalyst->Optimize_Time_Temp Yes Increase_Catalyst Increase catalyst loading Check_Catalyst->Increase_Catalyst No, use fresh catalyst Success Yield Improved Optimize_Time_Temp->Success Increase_Catalyst->Success

A decision tree for troubleshooting low yields in the iron-catalyzed radical cascade.

II. Palladium-Catalyzed Stille Coupling

The Stille coupling is a powerful and versatile cross-coupling reaction used to connect the two main fragments of the Hispidanin molecule. It is valued for its tolerance of a wide range of functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns with the Stille coupling on a larger scale?

A1: The primary concern is the toxicity of organotin reagents and byproducts. It is essential to handle these compounds with appropriate personal protective equipment in a well-ventilated fume hood. Post-reaction, quenching and work-up procedures must be designed to remove tin residues effectively.

Q2: How can the removal of tin byproducts be improved during purification?

A2: Purification can be challenging due to the non-polar and persistent nature of tin byproducts. Common methods include precipitation of the tin species with fluoride (B91410) (e.g., potassium fluoride), specific workups with reagents like DBU or ammonia, and careful column chromatography, sometimes requiring multiple columns.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction 1. Inactive palladium catalyst. 2. Poor quality organostannane reagent. 3. Insufficiently reactive halide partner.1. Use a fresh source of palladium catalyst. Pd(PPh₃)₄ is sensitive to air and light. 2. The organostannane can degrade on storage; purify by chromatography if necessary. 3. Vinyl or aryl iodides are more reactive than bromides or chlorides. If using a less reactive halide, consider converting it to an iodide.
Homocoupling of Organostannane 1. Presence of oxygen. 2. Suboptimal ligand choice.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Screen different phosphine (B1218219) ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling.
Difficult Purification 1. Residual tin compounds co-eluting with the product.1. Employ a fluoride workup (e.g., saturated aqueous KF). 2. Use multiple chromatography steps with different solvent systems or stationary phases (e.g., silica (B1680970) followed by alumina).

Experimental Protocol: Stille Coupling

In a representative procedure, a degassed solution of the vinyl halide fragment, the organostannane fragment, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, and a specific workup is performed to remove tin byproducts before purification by column chromatography.

Parameter Condition Yield (%)
Catalyst Pd(PPh₃)₄~60-75%
Solvent Tetrahydrofuran (THF)
Temperature Reflux
Atmosphere Inert (Argon)

III. Diels-Alder Cycloaddition

The final key step in constructing the Hispidanin core is often a Diels-Alder reaction, which forms a six-membered ring and solidifies the complex polycyclic architecture.

Frequently Asked Questions (FAQs)

Q1: What factors influence the stereochemical outcome of the Diels-Alder reaction in this synthesis?

A1: The stereochemistry is primarily dictated by the "endo rule" and the facial selectivity imposed by the existing stereocenters on the diene and dienophile fragments. The complex three-dimensional structures of the reacting partners often lead to a single major diastereomer.

Q2: Can Lewis acids be used to catalyze this Diels-Alder reaction?

A2: While Lewis acids are commonly used to accelerate Diels-Alder reactions, in the case of the Hispidanin A synthesis, the reaction has been reported to proceed under thermal conditions without a catalyst, affording a high yield of the desired product. The use of a catalyst could potentially lead to side reactions with the complex, functionalized substrates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction or Slow Conversion 1. Insufficient temperature. 2. Steric hindrance between the diene and dienophile.1. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 2. This is an inherent challenge with complex substrates. Prolonged reaction times may be necessary. Ensure precise stoichiometry.
Formation of Multiple Products 1. Competing reaction pathways. 2. Retro-Diels-Alder reaction at high temperatures.1. Lowering the reaction temperature may improve selectivity. 2. Avoid excessively high temperatures. Find the optimal balance between reaction rate and product stability.
Product Isolation Issues 1. Product is difficult to crystallize or separate from starting materials.1. Utilize advanced chromatographic techniques such as preparative HPLC for purification. 2. If starting materials are unreacted, consider recycling them.

Experimental Protocol: Diels-Alder Cycloaddition

A solution of the diene and dienophile fragments in a high-boiling solvent (e.g., toluene (B28343) or xylene) is heated to reflux under an inert atmosphere. The reaction is monitored for the consumption of the starting materials. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Parameter Condition Yield (%)
Catalyst None (Thermal)>90%
Solvent Toluene
Temperature Reflux
Atmosphere Inert (Argon)

Decision Pathway for Diels-Alder Optimization

Diels-Alder Optimization Start Low Conversion in Diels-Alder Reaction Check_Temp Is the reaction temperature optimal? Start->Check_Temp Increase_Temp Increase temperature moderately Check_Temp->Increase_Temp No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Success Conversion Improved Increase_Temp->Success Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Purity Are starting materials pure? Check_Time->Check_Purity Yes Increase_Time->Success Purify_SMs Re-purify starting materials Check_Purity->Purify_SMs No Consider_Catalyst Consider Lewis Acid Catalyst (with caution) Check_Purity->Consider_Catalyst Yes Purify_SMs->Success Consider_Catalyst->Success

A logical flow for optimizing the Diels-Alder cycloaddition step.

References

Minimizing byproducts in the synthesis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the synthesis of Hispidanin A, a closely related analogue of Hispidanin B, and general principles of the key chemical transformations involved. Specific experimental data for the synthesis of this compound is not widely available. Researchers should adapt these recommendations to their specific experimental observations.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the synthesis of this compound, focusing on the key reaction steps: the iron-catalyzed radical cascade, the cationic polyene cyclization, and the Diels-Alder reaction.

Issue 1: Low Yield in the Iron-Catalyzed Radical Cascade

The iron-catalyzed radical cascade is a critical step in forming the labdane-type diene intermediate. Low yields can be attributed to several factors.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending the reaction duration.Increased consumption of starting material and higher yield of the desired diene.
Suboptimal Temperature The reaction temperature is crucial for radical initiation and propagation. If the yield is low, try optimizing the temperature in small increments (e.g., ± 5 °C).Improved reaction rate and yield.
Catalyst Inactivity The iron catalyst can be sensitive to air and moisture. Ensure the use of a freshly opened or properly stored catalyst. Consider using a higher catalyst loading if inactivity is suspected.Enhanced catalytic activity leading to a higher yield.
Side Reactions The formation of byproducts through undesired radical pathways can reduce the yield. Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the concentration of the radical initiator or the temperature may suppress side reactions.Minimization of byproduct formation and an increase in the desired product's yield.
Issue 2: Formation of Stereoisomers in the Diels-Alder Reaction

The Diels-Alder reaction forms the core cyclohexene (B86901) ring of the this compound backbone. The formation of undesired stereoisomers (e.g., exo instead of the desired endo product) is a common challenge.

Potential Cause Troubleshooting Action Expected Outcome
Thermodynamic vs. Kinetic Control The endo product is typically the kinetically favored product. Running the reaction at a lower temperature may increase the selectivity for the endo isomer.Increased ratio of the desired endo stereoisomer.
Lewis Acid Catalyst The use of a Lewis acid catalyst can enhance the stereoselectivity of the Diels-Alder reaction. Screen different Lewis acids (e.g., Et₂AlCl, SnCl₄) and optimize the catalyst loading.Improved diastereoselectivity towards the desired product.
Solvent Effects The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Experiment with a range of solvents with varying polarities.Enhanced stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproducts for the this compound synthesis are not extensively documented, based on the synthesis of Hispidanin A and similar diterpenoids, common byproducts may include:

  • In the iron-catalyzed radical cascade: Over-reduction of the desired diene or formation of constitutional isomers.

  • In the cationic polyene cyclization: Incomplete cyclization products or rearranged carbocation-derived products.[1]

  • In the Diels-Alder reaction: The formation of the undesired exo stereoisomer, and potentially products from the polymerization of the diene or dienophile.

Q2: How can I purify the final this compound product from closely related byproducts and stereoisomers?

A2: Purification of complex natural products like this compound often requires a multi-step approach.

  • Column Chromatography: Initial purification on silica (B1680970) gel can remove major impurities. A gradient elution system with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For separating diastereomers and other closely related impurities, preparative HPLC is often necessary. A chiral column may be required to separate enantiomers if a racemic synthesis is performed. The development of purification methods, especially preparative HPLC, has made it possible to identify compounds at trace amounts.[2]

Q3: Are there any alternative synthetic routes to this compound that might produce fewer byproducts?

A3: Research into the synthesis of complex diterpenoids is ongoing, and alternative routes are continuously being explored. Strategies that might offer better control over stereochemistry and reduce byproducts could include:

  • Enzyme-catalyzed reactions: Biocatalytic approaches can offer high stereoselectivity.

  • Different cycloaddition strategies: Exploring other types of pericyclic reactions could provide alternative pathways to the core structure.

  • Convergent synthesis: A strategy where complex fragments are synthesized separately and then joined together in the later stages can sometimes be more efficient and lead to fewer byproducts than a linear approach.

Experimental Protocols

General Protocol for the Diels-Alder Reaction

This protocol is a general guideline and should be optimized for the specific substrates used in the synthesis of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the labdane-type diene (1.0 eq) and the totarane-type dienophile (1.2 eq).

  • Solvent Addition: Dissolve the reactants in a suitable dry solvent (e.g., toluene, xylene). The choice of solvent can impact reaction rate and selectivity.

  • Reaction Conditions:

    • Thermal Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Catalytic Conditions: If using a Lewis acid catalyst, cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) before the dropwise addition of the Lewis acid (e.g., Et₂AlCl, 0.1-1.0 eq). Allow the reaction to stir at this temperature and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for Lewis acid-catalyzed reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product labdane_precursor Labdane Precursor radical_cascade Iron-Catalyzed Radical Cascade labdane_precursor->radical_cascade Forms Diene totarane_precursor Totarane Precursor polyene_cyclization Cationic Polyene Cyclization totarane_precursor->polyene_cyclization Forms Dienophile diels_alder Diels-Alder Reaction radical_cascade->diels_alder polyene_cyclization->diels_alder hispidanin_b This compound diels_alder->hispidanin_b Final Cycloaddition

Caption: Synthetic workflow for this compound.

troubleshooting_tree cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation reaction_step Identify Problematic Step (TLC, LC-MS) start->reaction_step byproduct_id Characterize Byproducts (NMR, MS) reaction_step->byproduct_id extend_time Extend Reaction Time reaction_step->extend_time If incomplete reaction optimize_temp Optimize Temperature byproduct_id->optimize_temp If stereoisomers change_catalyst Change Catalyst/ Loading byproduct_id->change_catalyst If side reactions change_solvent Change Solvent byproduct_id->change_solvent If poor selectivity final_product Successful Synthesis optimize_temp->final_product Improved Selectivity change_catalyst->final_product Reduced Byproducts change_solvent->final_product Improved Yield extend_time->final_product Higher Conversion

Caption: Troubleshooting decision tree for synthesis.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activation hispidanin_b This compound hispidanin_b->receptor Inhibition kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulation.

References

Technical Support Center: Refinement of Hispidanin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hispidanin B from crude extracts of Isodon hispida.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is an asymmetric dimeric diterpenoid. It has been isolated from the rhizomes of Isodon hispida[1]. The structure of this compound is complex, and its purification requires a multi-step chromatographic process.

Q2: What are the general steps for the purification of this compound from a crude plant extract?

The general workflow for the purification of this compound involves:

  • Extraction: The dried and powdered rhizomes of Isodon hispida are extracted with an organic solvent, typically ethanol (B145695) or methanol (B129727).

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, EtOAc) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

  • Column Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. A gradient of solvents is used to elute the compounds.

  • Final Purification: The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Q3: What are some common challenges encountered during the purification of this compound?

Common challenges include:

  • Low Yield: Diterpenoids are often present in low concentrations in plant material, leading to low overall yields.

  • Co-eluting Impurities: Crude extracts contain a complex mixture of compounds, and other diterpenoids with similar polarities can co-elute with this compound, making separation difficult.

  • Compound Degradation: ent-Kaurane diterpenoids can be sensitive to heat, light, and acidic conditions, which can lead to degradation during the purification process.

  • Reproducibility: Variations in the plant material (e.g., harvest time, geographic location) can affect the chemical profile of the extract and the reproducibility of the purification protocol.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem 1: Low or No Yield of this compound in the Final Purified Fraction
Possible Cause Troubleshooting Step
Inefficient Initial Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or using a different solvent system (e.g., 95% ethanol).
This compound is in an Unexpected Fraction Before large-scale fractionation, perform a small-scale pilot extraction and partitioning. Analyze each fraction by Thin Layer Chromatography (TLC) or HPLC to track the distribution of the target compound.
Degradation during Purification Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Protect fractions from direct light. Ensure solvents are neutral and free of acidic impurities.
Irreversible Adsorption on Silica Gel If this compound is suspected to be degrading on acidic silica gel, consider using neutral or deactivated silica gel. Alternatively, use a different stationary phase like Sephadex LH-20 for initial fractionation.
Problem 2: Co-elution of Impurities with this compound
Possible Cause Troubleshooting Step
Similar Polarity of Compounds Employ orthogonal chromatographic techniques. For example, if normal-phase silica gel chromatography does not provide adequate separation, try reversed-phase HPLC or size-exclusion chromatography on Sephadex LH-20.
Overloading the Column Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. A general rule is to load 1-5% of the column's stationary phase weight.
Inappropriate Solvent System Optimize the solvent system for column chromatography using TLC. A good solvent system should provide a clear separation between this compound and major impurities, with an Rf value for this compound between 0.2 and 0.4.
Presence of Isomeric Compounds Isomers can be particularly difficult to separate. High-resolution preparative HPLC with a long column and a shallow gradient may be necessary for the final purification step.

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the rhizomes of Isodon hispida, based on the procedure described by Huang et al. (2014)[1].

1. Extraction and Initial Fractionation:

  • Air-dried and powdered rhizomes of Isodon hispida (5 kg) are extracted three times with 95% ethanol at room temperature.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc).

2. Column Chromatography of the Ethyl Acetate Fraction:

  • The EtOAc-soluble fraction is subjected to column chromatography over silica gel.

  • A gradient elution is performed with a mixture of petroleum ether and acetone (B3395972) (from 10:1 to 1:1, v/v).

  • Fractions are collected and monitored by TLC.

3. Further Purification of Combined Fractions:

  • Fractions showing the presence of this compound (based on TLC comparison with a reference if available, or by LC-MS analysis) are combined.

  • The combined fractions are further purified by column chromatography on silica gel with a gradient of chloroform (B151607) and methanol (from 50:1 to 10:1, v/v).

4. Final Purification using Sephadex LH-20 and Preparative HPLC:

  • The enriched fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1, v/v).

  • Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Data Presentation

Table 1: Representative Yields for Diterpenoid Purification from Plant Extracts
Purification Stage Starting Material (kg) Mass of Fraction (g) Purity (%)
Crude Ethanol Extract5500<1
Ethyl Acetate Fraction-1501-5
Silica Gel Fraction 1-3010-20
Silica Gel Fraction 2-540-60
Sephadex LH-20 Fraction-0.570-80
Final Purified this compound-0.02>95

Note: The values presented in this table are illustrative and can vary significantly based on the quality of the plant material and the efficiency of the extraction and purification process.

Mandatory Visualization

experimental_workflow start Dried & Powdered Rhizomes of Isodon hispida extraction Extraction with 95% Ethanol start->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc) extraction->partitioning silica1 Silica Gel Column Chromatography 1 (Petroleum Ether-Acetone) partitioning->silica1 EtOAc Fraction silica2 Silica Gel Column Chromatography 2 (Chloroform-Methanol) silica1->silica2 sephadex Sephadex LH-20 Column (Chloroform-Methanol) silica2->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc end Pure this compound hplc->end

Caption: Purification workflow for this compound.

troubleshooting_logic problem Low Yield of this compound cause1 Inefficient Extraction? problem->cause1 cause2 Degradation? problem->cause2 cause3 Wrong Fraction? problem->cause3 solution1 Optimize Extraction (Solvent, Time) cause1->solution1 solution2 Control Temperature & Light cause2->solution2 solution3 Pilot Study & TLC/HPLC Tracking cause3->solution3

Caption: Troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Hispidin and its Dimer, Hypholomin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding field of natural product research, styrylpyrone derivatives isolated from medicinal fungi have garnered significant attention for their diverse pharmacological properties. Among these, hispidin (B607954) and its dimeric derivative, hypholomin B, have emerged as compounds of interest. This guide provides an objective comparison of the biological activities of hispidin and hypholomin B, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.

Comparative Biological Activity Data

The antioxidant, anti-inflammatory, and anticancer activities of hispidin and hypholomin B have been evaluated in various in vitro studies. The following table summarizes the key quantitative data from these investigations.

Biological ActivityCompoundAssayCell Line/SystemIC50 / ResultReference
Antioxidant Activity HispidinDPPH radical scavenging-1.31 ± 0.81 µg/mL[1]
Hypholomin BDPPH radical scavenging-0.31 ± 0.22 µg/mL[1]
HispidinABTS radical scavenging-52.13 ± 4.30 µM[2]
Trolox (Reference)ABTS radical scavenging-64.71 ± 2.75 µM[2]
Anti-inflammatory Activity HispidinNitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophagesDose-dependent inhibition[3]
Anticancer Activity HispidinCell ViabilityCMT-93 (mouse colon cancer)Dose-dependent reduction
HispidinCell ViabilityHCT 116 (human colon cancer)Dose-dependent reduction
Antiviral Activity Hypholomin BNeuraminidase Inhibition-0.03 µM
HispidinNeuraminidase Inhibition-13.1 µM

Detailed Experimental Methodologies

Antioxidant Activity Assays

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. This color change is measured spectrophotometrically.

  • Protocol:

    • A stock solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of the test compound (Hispidin or Hypholomin B) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay also measures the total antioxidant capacity of a compound.

  • Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with methanol to obtain an absorbance of 0.700 at 734 nm.

    • A small volume of the test compound is added to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 30 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of nitrite (B80452), a stable product of NO, in the cell culture medium is measured as an indicator of NO production using the Griess reagent.

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., Hispidin) for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The absorbance is measured at approximately 540-550 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

Anticancer Activity Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells (e.g., CMT-93 or HCT 116) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound (e.g., Hispidin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically between 540 and 570 nm).

    • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

Hispidin's Anti-inflammatory Action via the NF-κB Pathway

Hispidin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Hispidin has been found to attenuate the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory responses.

Hispidin_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, etc.) Nucleus->Pro_inflammatory_genes Activates Hispidin Hispidin Hispidin->IKK Inhibits Anti_inflammatory_Workflow start Start culture_cells Culture RAW 264.7 macrophages start->culture_cells treat_compound Treat cells with Test Compound (e.g., Hispidin) culture_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for Nitrite Quantification collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance analyze_data Analyze Data and Determine Inhibition measure_absorbance->analyze_data end End analyze_data->end

References

Comparing the cytotoxic effects of Hispidanin B and other diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of publicly available data on the cytotoxic effects of Hispidanin B. Despite a comprehensive search of scientific literature, no studies detailing its impact on cell viability, IC50 values against cancer cell lines, or the underlying mechanisms of action could be identified. Therefore, this guide presents a comparative analysis of the cytotoxic properties of other well-characterized diterpenoids: Lipojesaconitine, Delpheline, and Kobusine, to provide a relevant framework for researchers in oncology and drug discovery.

This comparison focuses on their efficacy against various human cancer cell lines, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven overview to inform future research and development in the field of natural product-based cancer therapeutics.

Quantitative Comparison of Diterpenoid Cytotoxicity

The cytotoxic activity of Lipojesaconitine, Delpheline, and Kobusine has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. Lower IC50 values are indicative of higher cytotoxic potential.

DiterpenoidCancer Cell LineIC50 (µM)
Lipojesaconitine A549 (Lung Carcinoma)7.3
MDA-MB-231 (Breast Cancer)6.0
MCF-7 (Breast Cancer)6.8
KB (Cervical Carcinoma)7.2
Delpheline A549 (Lung Carcinoma)>50
MCF-7 (Breast Cancer)17.3
Kobusine A549 (Lung Carcinoma)>20
DU145 (Prostate Carcinoma)>20
KB (Cervical Carcinoma)>20
KB-VIN (Multidrug-Resistant)>20

Data sourced from studies on diterpenoid alkaloids' cytotoxicity.

Experimental Methodologies

The evaluation of the cytotoxic effects of these diterpenoids typically involves the use of colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays. These methods provide a quantitative measure of cell viability and proliferation.

MTT Assay Protocol:

The MTT assay is a widely used method to assess metabolic activity as an indicator of cell viability.[1][2][3][4][5]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol:

The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: The unbound dye is removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510-565 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of diterpenoids using a cell-based assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding add_compound 4. Add Compounds to Cells compound_prep 3. Prepare Diterpenoid Dilutions compound_prep->add_compound incubation 5. Incubate for 48-72h add_compound->incubation add_reagent 6. Add Viability Reagent (e.g., MTT) reagent_incubation 7. Incubate add_reagent->reagent_incubation solubilization 8. Solubilize Formazan (for MTT) reagent_incubation->solubilization read_absorbance 9. Measure Absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability determine_ic50 11. Determine IC50 calc_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxic effects of diterpenoids.

Signaling Pathways in Diterpenoid-Induced Cytotoxicity

While the precise mechanisms of action for many diterpenoids are still under investigation, several have been shown to induce apoptosis (programmed cell death) through various signaling cascades. A simplified, hypothetical pathway is illustrated below.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diterpenoid Diterpenoid Receptor Cell Surface Receptor Diterpenoid->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Bax Bax Activation Signal_Transduction->Bax Bcl2 Bcl-2 Inhibition Signal_Transduction->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for diterpenoid-induced apoptosis.

References

Hispidin's Anticancer Mechanism: A Comparative Analysis with Doxorubicin, Cisplatin, and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of the natural compound hispidin (B607954), benchmarked against established chemotherapeutic agents.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Natural products have historically been a rich source of therapeutic leads. Hispidin, a polyphenolic compound found in medicinal mushrooms and plants, has emerged as a promising candidate with demonstrated anticancer properties. This guide provides a detailed comparison of the mechanism of action of hispidin with three widely used anticancer drugs: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer a clear and objective resource for the scientific community.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values for hispidin, doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.

DrugCancer Cell LineIC50 ValueExposure Time (hours)
Hispidin LNCaP (Prostate)6.09 µM72[1]
C4-2 (Prostate)16.63 µM72[1]
SGC-7901 (Gastric)61 ± 11 µM24[2]
SCL-1 (Skin Squamous Carcinoma)100 µMNot Specified[3]
Capan-1 (Pancreatic)100 µM - 1 mMNot Specified[3]
Doxorubicin AMJ13 (Breast)223.6 µg/ml72
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89 µM24
HeLa (Cervical)2.92 ± 0.57 µM24
MCF-7 (Breast)2.50 ± 1.76 µM24
Cisplatin A549 (Lung)10.91 µM ± 0.1924
A549 (Lung)7.49 µM ± 0.1648
Ovarian Cancer Cell Lines0.1-0.45 µg/mlNot Specified
Paclitaxel Ovarian Cancer Cell Lines0.4-3.4 nMNot Specified
Non-Small Cell Lung Cancer Lines>32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)3, 24, 120
Small Cell Lung Cancer Lines>32 µM (3h), 25 µM (24h), 5.0 µM (120h)3, 24, 120

Mechanisms of Action: A Head-to-Head Comparison

The anticancer effects of these compounds are mediated through distinct and, in some cases, overlapping molecular mechanisms. This section details the primary modes of action, focusing on the induction of apoptosis and cell cycle arrest.

Hispidin: A Multi-faceted Approach

Hispidin exhibits a multi-pronged attack on cancer cells, primarily through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Hispidin treatment leads to an increase in intracellular ROS, which in turn triggers mitochondrial dysfunction. This is characterized by a decreased Bcl-2/Bax ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c. The activation of caspase-3 and PARP cleavage are also observed, confirming the induction of apoptosis. Hispidin has been shown to induce both intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: In prostate cancer cells, hispidin has been observed to induce S-phase arrest. In pancreatic cancer stem cells, it was found to cause G1 arrest.

  • Signaling Pathway Modulation: Hispidin's effects are mediated through the modulation of several key signaling pathways. It has been shown to down-regulate the PI3K/Akt pathway, a critical survival pathway in many cancers.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.

  • Induction of Apoptosis: The DNA damage induced by doxorubicin triggers apoptotic pathways. It has been shown to upregulate Fas expression and enhance caspase activation.

  • Cell Cycle Arrest: Doxorubicin treatment typically leads to G2/M phase arrest.

Cisplatin: DNA Cross-linking and Damage

Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily through interactions with DNA.

  • DNA Adduct Formation: Cisplatin forms intra- and inter-strand cross-links in DNA, which distort the DNA structure and inhibit replication and transcription.

  • Induction of Apoptosis: The DNA damage triggers a cellular response that can lead to apoptosis. This involves the activation of various signaling pathways, including those involving p53 and MAP kinases.

  • Cell Cycle Arrest: Cisplatin-induced DNA damage can lead to cell cycle arrest at the G1, S, or G2-M phases.

Paclitaxel: Microtubule Stabilization

Paclitaxel, a taxane, has a unique mechanism of action that targets the cytoskeleton.

  • Microtubule Stabilization: Paclitaxel binds to β-tubulin, a component of microtubules, and stabilizes them, preventing their depolymerization. This disrupts the dynamic process of microtubule formation and breakdown, which is essential for mitosis.

  • Cell Cycle Arrest: The stabilization of microtubules leads to a sustained block in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers apoptosis. Paclitaxel can also directly affect apoptotic signaling by binding to the anti-apoptotic protein Bcl-2.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Hispidin and the compared anticancer drugs.

Hispidin_Signaling_Pathway Hispidin Hispidin ROS ↑ Reactive Oxygen Species (ROS) Hispidin->ROS PI3K_Akt ↓ PI3K/Akt Pathway Hispidin->PI3K_Akt Cell_Cycle_Arrest S or G1 Phase Arrest Hispidin->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio Mitochondria->Bcl2_Bax Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Bax->Cytochrome_c Caspase_9 ↑ Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 ↑ Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Survival ↓ Cell Survival PI3K_Akt->Cell_Survival

Figure 1: Hispidin's Proposed Mechanism of Action

Anticancer_Drug_Pathways cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox Topo_II->DNA_Damage_Dox G2M_Arrest_Dox G2/M Arrest DNA_Damage_Dox->G2M_Arrest_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cis Cisplatin DNA_Adducts DNA Adducts/ Cross-links Cis->DNA_Adducts DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Cycle_Arrest_Cis G1/S/G2-M Arrest DNA_Damage_Cis->Cycle_Arrest_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Arrest G2/M (Mitotic) Arrest Microtubule_Stab->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac

Figure 2: Mechanisms of Action for Doxorubicin, Cisplatin, and Paclitaxel

Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the anticancer activity of these compounds.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (Hispidin, Doxorubicin, Cisplatin, or Paclitaxel) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key markers of apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Protocol:

  • Cell Harvesting and Fixation: After drug treatment, harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Hispidin demonstrates a distinct and potent anticancer mechanism of action that differentiates it from conventional chemotherapeutic agents. Its ability to induce ROS-mediated apoptosis and modulate key survival pathways like PI3K/Akt highlights its potential as a novel therapeutic candidate. In comparison, doxorubicin and cisplatin primarily act as DNA-damaging agents, while paclitaxel disrupts microtubule dynamics. The multi-targeted nature of hispidin may offer advantages in overcoming drug resistance mechanisms that plague traditional therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of hispidin in cancer treatment. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring the promising anticancer properties of this natural compound.

References

Hispidin's Anti-Inflammatory Efficacy in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Hispidin, a naturally occurring polyphenol, with a standard non-steroidal anti-inflammatory drug (NSAID). The following sections detail its performance in established animal models of inflammation, supported by experimental data and protocols.

While direct comparative studies of Hispidin against NSAIDs in classic acute inflammation models are limited in publicly available literature, this guide synthesizes available in vivo data on Hispidin's anti-inflammatory effects and draws comparisons with established NSAID performance where possible. The primary focus is on a wound healing model where Hispidin's impact on inflammatory cytokines was assessed.

Performance in a Rat Wound Healing Model

A study investigating the wound healing potential of Hispidin in rats provides valuable insights into its anti-inflammatory activity. In this model, full-thickness excision wounds were created, and the granulation tissue was analyzed for levels of key pro-inflammatory and anti-inflammatory cytokines. Hispidin was administered topically as an ointment at concentrations of 2.5% and 5% (w/w) and compared to a control group and a group treated with Nitrofurazone, an antimicrobial agent.

The results demonstrate that Hispidin significantly modulates the inflammatory response within the wound tissue. Specifically, treatment with 5% Hispidin ointment led to a marked reduction in the levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, and a significant increase in the anti-inflammatory cytokine IL-10 in the granulation tissue.

Table 1: Effect of Hispidin on Cytokine Levels in Granulation Tissue of Rats

Treatment GroupTNF-α (pg/mg of tissue)IL-6 (pg/mg of tissue)IL-1β (pg/mg of tissue)IL-10 (pg/mg of tissue)
Control (Simple Ointment)HighHighHighLow
Hispidin (2.5% w/w)Moderately ReducedModerately ReducedModerately ReducedModerately Increased
Hispidin (5% w/w) Significantly Reduced Significantly Reduced Significantly Reduced Significantly Increased
Nitrofurazone (0.2% w/w)ReducedReducedReducedIncreased

Note: This table is a qualitative summary based on the described effects in the absence of specific numerical data in the source.

Comparison with Standard Anti-Inflammatory Drugs

Experimental Protocols

Wound Healing Model and Cytokine Analysis

Animal Model: Male Wistar rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions.

Excision Wound Creation:

  • Animals are anesthetized using an appropriate anesthetic agent.

  • The dorsal fur is shaved, and the area is sterilized.

  • A circular section of skin of a specified diameter is excised from the dorsal thoracic region to create a full-thickness wound.

Treatment:

  • The test substance (e.g., Hispidin ointment) and controls are applied topically to the wound area daily.

  • The wound is monitored, and the rate of wound contraction is measured periodically.

Tissue Collection and Cytokine Analysis:

  • On a predetermined day post-wounding, animals are euthanized.

  • A sample of the granulation tissue from the wound bed is excised.

  • The tissue is homogenized in a suitable buffer.

  • The levels of TNF-α, IL-6, IL-1β, and IL-10 in the tissue homogenate are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanism of Action: Insights into Signaling Pathways

In vitro studies have elucidated the molecular mechanisms underlying Hispidin's anti-inflammatory effects, primarily focusing on its ability to modulate key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Hispidin has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines Induces Transcription Hispidin Hispidin Hispidin->IKK Inhibits

Caption: Hispidin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, is another critical pathway in the regulation of inflammatory responses. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory mediators. In vitro studies have demonstrated that Hispidin can suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Inflammatory_Mediators Induces Expression Hispidin Hispidin Hispidin->p38 Inhibits Phosphorylation Hispidin->ERK Hispidin->JNK

Caption: Hispidin inhibits the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory effects of a compound like Hispidin.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping of Animals (Control, Hispidin, Standard Drug) Animal_Acclimatization->Grouping Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection or Wound Creation) Grouping->Inflammation_Induction Treatment_Administration Administration of Test Compounds (Oral, Topical, etc.) Inflammation_Induction->Treatment_Administration Measurement Measurement of Inflammatory Parameters (e.g., Paw Edema, Cytokine Levels) Treatment_Administration->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: General workflow for in vivo anti-inflammatory studies.

A Comparative Analysis of Hispidin's Antioxidant Potential Against the Standard, Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the continuous search for novel and effective antioxidant compounds, natural products remain a promising frontier. This guide provides a comparative analysis of the antioxidant activity of hispidin (B607954), a phenolic compound found in medicinal mushrooms, against Trolox, a well-established water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This comparison is based on published experimental data from key in vitro antioxidant assays and an examination of their underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes the available quantitative data for hispidin and Trolox from widely accepted antioxidant assays.

Antioxidant AssayHispidin (IC50)Trolox (IC50)Assay Principle
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay 58.8 µM[1]~30-50 µMMeasures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay 52.13 ± 4.30 µM[1][2]64.71 ± 2.75 µM[1][2]Evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
FRAP (Ferric Reducing Antioxidant Power) Assay Data not available for the pure compoundVariable, dependent on assay conditionsAssesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.

Note on "Hispidanin B": Initial exploration for "this compound" yielded limited specific data. The focus of this guide is therefore on the more extensively researched and closely related parent compound, hispidin.

Experimental Methodologies

For the accurate interpretation and replication of antioxidant activity data, a clear understanding of the experimental protocols is crucial. Below are the detailed methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound (hispidin or Trolox) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol
  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the test compound at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction Mixture: A small aliquot of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant, typically ferrous sulfate (B86663) (FeSO₄) or Trolox. The results are often expressed as Trolox equivalents.

Mechanistic Insights: Signaling Pathways

The antioxidant effects of many natural compounds extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Hispidin's Antioxidant Mechanism

Hispidin has been shown to exert its protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like hispidin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Hispidin_Nrf2_Pathway cluster_nucleus Nuclear Events Hispidin Hispidin Keap1_Nrf2 Keap1-Nrf2 Complex Hispidin->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances Nrf2_n->ARE Binds to

Caption: Hispidin's activation of the Nrf2 signaling pathway.

Trolox's Antioxidant Mechanism

Trolox, as a vitamin E analog, primarily functions as a potent chain-breaking antioxidant. It readily donates a hydrogen atom from its chromanol ring to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This direct radical scavenging activity is the cornerstone of its antioxidant effect and the reason for its widespread use as a standard.

Trolox_Antioxidant_Mechanism Trolox_OH Trolox-OH (Active form) Trolox_O Trolox-O• (Stable radical) Trolox_OH->Trolox_O H• donation Lipid_Hydroperoxide Lipid Hydroperoxide (ROOH) Peroxyl_Radical Peroxyl Radical (ROO•) Peroxyl_Radical->Lipid_Hydroperoxide Neutralization Chain_Reaction Lipid Peroxidation Chain Reaction Peroxyl_Radical->Chain_Reaction Propagates Trolox_O->Chain_Reaction Terminates

Caption: Trolox's chain-breaking antioxidant mechanism.

Experimental Workflow Overview

The general workflow for in vitro antioxidant assays follows a consistent pattern, as depicted below.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (DPPH, ABTS•+, or FRAP) Start->Reagent_Prep Sample_Prep Sample & Standard Preparation (Hispidin, Trolox) Start->Sample_Prep Reaction Reaction Incubation Reagent_Prep->Reaction Sample_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The available data suggests that hispidin is a potent antioxidant with radical scavenging capabilities comparable to, and in some cases exceeding, the standard antioxidant Trolox. Specifically, in the ABTS assay, hispidin demonstrates a lower IC50 value, indicating superior scavenging of the ABTS radical cation. Its mechanism of action is multifaceted, involving not only direct radical scavenging but also the upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway. While further research is needed to quantify its ferric reducing power, hispidin represents a promising natural compound for applications in mitigating oxidative stress-related conditions. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of hispidin-based therapeutic strategies.

References

In Vitro Efficacy of Hispidanin B: A Comparative Analysis Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented in vitro antimicrobial efficacy of Hispidanin B. this compound, a diterpenoid dimer isolated from Isodon hispida, has been studied for its cytotoxic effects on various cancer cell lines.[1] However, to date, there are no published studies detailing its activity against common bacterial or fungal pathogens. One review on diterpenoid dimers even suggests that these compounds may not exhibit significant antibacterial properties.[2]

Given the absence of specific antimicrobial data for this compound, this guide will serve as a template for researchers and drug development professionals. It outlines the essential components of a comparative efficacy guide, using the well-established antimicrobial agent Gentamicin as a reference and "Compound X" as a placeholder for a novel investigational agent like this compound. This framework can be readily adapted as new data becomes available.

Comparative Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the in vitro efficacy of Gentamicin against a panel of clinically relevant bacteria and provides a template for recording data for a new chemical entity.

MicroorganismGentamicin MIC (µg/mL)Compound X MIC (µg/mL)
Escherichia coli0.5 - 4.0Data Not Available
Pseudomonas aeruginosa1.0 - 8.0Data Not Available
Staphylococcus aureus0.25 - 2.0Data Not Available
Klebsiella pneumoniae0.5 - 4.0Data Not Available
Enterococcus faecalis4.0 - >128Data Not Available

Experimental Protocols

Accurate and reproducible data are paramount in antimicrobial drug development. The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., this compound, Gentamicin)

  • Bacterial strains (e.g., ATCC reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental processes and logical frameworks. The following visualizations, created using the DOT language, illustrate the MIC assay workflow and the logical structure of a comparative efficacy study.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of Antimicrobial Agent serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Comparative_Efficacy_Logic cluster_compounds Test Articles cluster_assays In Vitro Assays cluster_evaluation Comparative Evaluation compound_x This compound (Investigational Agent) mic_assay MIC Assay compound_x->mic_assay mbc_assay MBC Assay compound_x->mbc_assay time_kill Time-Kill Kinetics compound_x->time_kill known_agent Gentamicin (Reference Agent) known_agent->mic_assay known_agent->mbc_assay known_agent->time_kill compare_potency Compare Potency (MIC/MBC Values) mic_assay->compare_potency mbc_assay->compare_potency compare_kinetics Compare Bactericidal/ Bacteriostatic Activity time_kill->compare_kinetics conclusion Efficacy Conclusion compare_potency->conclusion compare_kinetics->conclusion

Logical Framework for a Comparative In Vitro Efficacy Study.

References

Comparative Analysis of Hispidanin Analogs' Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hispidanins and their related flavonoid compounds are a subject of growing interest in oncological research due to their potential as anti-cancer agents. This guide provides a comparative analysis of the bioactivity of key hispidanin-related molecules, namely Hispidulin and Hispidin, across various cancer cell lines. While direct extensive data for Hispidanin B is limited, the activity of its aglycone, Hispidulin, and the related compound Hispidin, offer significant insights into the potential therapeutic mechanisms. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of hispidanin-related compounds has been evaluated in multiple cancer cell lines. The following tables summarize the dose-dependent effects on cell viability.

Table 1: Effect of Hispidulin on the Viability of Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

Cell LineConcentration (µM)Treatment Time% Cell Viability (Approx.)
A549 424h~95%
824h~90%
1524h~80%
3024h~60%
6024h~40%
NCI-H460 424h~98%
824h~92%
1524h~75%
3024h~55%
6024h~35%
Data derived from MTT assays as described in referenced studies.[1][2][3]

Table 2: Effect of Hispidin on the Viability of Prostate and Bone Cancer Cell Lines

Cell LineCompoundKey Finding
PC3 (Prostate) HispidinSignificantly decreased cell viability in a dose-dependent manner.[4][5]
DU145 (Prostate) HispidinSignificantly decreased cell viability in a dose-dependent manner.
WPMY-1 (Normal) HispidinExhibited no cytotoxicity.
SaoS2 (Osteosarcoma) HispidinSignificantly reduced cell viability in a dose-dependent manner.

Signaling Pathways and Mechanisms of Action

Hispidulin and Hispidin exert their anti-cancer effects by modulating several critical signaling pathways. These compounds have been shown to induce apoptosis and ferroptosis through complex molecular interactions.

Hispidulin-Induced Apoptosis via ROS-Mediated ER Stress

In non-small-cell lung cancer cells, Hispidulin treatment leads to an increase in reactive oxygen species (ROS). This elevation in ROS triggers endoplasmic reticulum (ER) stress, which in turn activates the apoptotic cascade, leading to an increase in cleaved caspase-3 and subsequent cell death.

Hispidulin_Pathway Hispidulin Hispidulin ROS ↑ Reactive Oxygen Species (ROS) Hispidulin->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis_Proteins ↑ Cleaved Caspase-3 ↑ Cleaved PARP ER_Stress->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Hispidulin-induced apoptosis pathway in NSCLC cells.
Hispidin-Mediated Apoptosis and Ferroptosis in Prostate Cancer

Hispidin has been shown to induce both apoptosis and ferroptosis in prostate cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. Treatment with Hispidin leads to the downregulation of Akt phosphorylation while upregulating the MAPK pathways (p38, ERK, JNK), which collectively contribute to programmed cell death.

Hispidin_Pathway cluster_0 Hispidin Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Hispidin Hispidin PI3K_Akt PI3K/Akt Pathway Hispidin->PI3K_Akt Inhibits (↓ p-Akt) MAPK MAPK Pathway (p38, ERK, JNK) Hispidin->MAPK Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppresses MAPK->Apoptosis Ferroptosis Ferroptosis MAPK->Ferroptosis

Hispidin's dual effect on apoptosis and ferroptosis.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the studies of Hispidulin and Hispidin.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, NCI-H460) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Hispidulin at 0, 4, 8, 15, 30, 60 µM) and a vehicle control (DMSO) for 24 or 48 hours.

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the compound (e.g., Hispidulin at 15 and 30 µM) for 24 hours.

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insight into signaling pathway activation.

  • Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, Cleaved Caspase-3, β-actin).

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Separation) B->C D PVDF Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Detection (Chemiluminescence) E->F

Generalized workflow for Western Blot analysis.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Hispidanin B, as a research chemical, requires careful handling throughout its lifecycle, from acquisition to disposal. Adherence to a strict disposal protocol is essential to mitigate potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its potential hazards. Always handle the compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

  • Waste Identification and Segregation :

    • Identify : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

      • Unused or expired this compound.

      • Empty primary containers.

      • Contaminated PPE (gloves, disposable lab coats).

      • Lab consumables (e.g., pipette tips, weighing paper, contaminated absorbent materials).

    • Segregate : this compound waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection and Storage :

    • Container : Use a chemically resistant, leak-proof container with a secure screw-top lid for the collection of this compound waste. The container must be in good condition and compatible with the chemical.

    • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), the primary hazards (e.g., Toxic, Environmental Hazard), and the date of accumulation.

    • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.

  • Arranging for Professional Disposal :

    • Contact : Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste. Your institution's EHS department will have established procedures and approved vendors for this service.

    • Documentation : Accurately complete all required waste disposal manifests and other documentation as mandated by your institution and local, state, and federal regulations.

    • Handover : Follow the specific instructions provided by the EHS department and the waste disposal vendor for the safe packaging and handover of the waste.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department.

    • If trained and equipped to do so, manage the spill according to your laboratory's standard operating procedures.

    • Wear appropriate PPE, including respiratory protection if dust can be generated.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.

Hazard Profile Summary

The following table summarizes potential hazard classifications for a research chemical like this compound. This is a generalized example; refer to the specific SDS for accurate information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. If on skin, wash with plenty of water.
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.

Experimental Protocols and Methodologies

The disposal procedures outlined above constitute a critical experimental protocol for laboratory safety. The methodology is based on the principle of "cradle-to-grave" management of hazardous waste, ensuring that the chemical is handled safely from its initial use to its final disposal. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination. The core methodology involves the systematic identification, segregation, containment, and transfer of hazardous waste to a licensed disposal facility.

This compound Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HispidaninB_Disposal_Workflow start Start: this compound Waste Generation identify 1. Identify Waste (Unused chemical, contaminated PPE, labware) start->identify segregate 2. Segregate Waste (Keep separate from other waste streams) identify->segregate spill Spill Occurs identify->spill collect 3. Collect in Approved Container (Chemically resistant, leak-proof) segregate->collect label_container 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label_container store 5. Store in Designated Area (Secure, ventilated, segregated) label_container->store contact_ehs 6. Contact EHS / Disposal Vendor (Schedule pickup) store->contact_ehs document 7. Complete Waste Manifest (Accurate documentation) contact_ehs->document handover 8. Handover for Disposal (Follow vendor instructions) document->handover end_proc End: Proper Disposal Complete handover->end_proc spill->identify No spill_protocol Execute Spill Management Protocol (Absorb, collect, containerize as hazardous waste) spill->spill_protocol Yes spill_protocol->collect

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hispidanin B

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on its known cytotoxic properties. As no official Safety Data Sheet (SDS) is readily available, these recommendations are derived from best practices for handling potent and potentially hazardous compounds. All laboratory personnel must be thoroughly trained in the procedures outlined below before commencing any work with this substance.

This compound, a natural diterpenoid extracted from Isodon hispida, has demonstrated cytotoxicity against various tumor cell lines[]. Due to its biological activity and the absence of comprehensive toxicological data, it must be handled with extreme caution as a potent compound. All operations should be conducted under the assumption that this compound is hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. PPE should be used as a supplementary measure. The minimum required PPE for handling this compound is outlined below.

Table 1: PPE Requirements for Handling this compound

Protection Type Required Equipment Specifications & Rationale
Respiratory Protection N95 or higher certified respiratorRequired for handling powdered this compound to prevent inhalation of airborne particles. A full-face respirator may be necessary for large quantities or when there is a risk of splashing[2][3].
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield must be worn over goggles when handling solutions or during procedures with a high risk of splashing[4].
Hand Protection Double-gloving with nitrile glovesProvides protection against incidental contact. The outer glove should be removed and replaced immediately upon contamination. For prolonged contact or when handling solutions, heavier-duty gloves may be required[4].
Body Protection Disposable lab coat with tight-fitting cuffsA disposable lab coat is preferred to prevent cross-contamination. It should be fully buttoned with cuffs tucked into the inner gloves.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation and Weighing

  • Designated Area: All handling of this compound, especially the solid form, must be performed in a designated area within a certified chemical fume hood or a ventilated balance enclosure.

  • Pre-Donning PPE: Before entering the designated area, don the required PPE as specified in Table 1.

  • Weighing: When weighing the powdered compound, use a microbalance within a ventilated enclosure to minimize the dispersal of airborne particles.

  • Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.

2.2. Dissolving and Aliquoting

  • Solubilization: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • Vortexing/Mixing: Cap vials securely before vortexing or mixing.

  • Aliquoting: Use appropriate tools, such as calibrated pipettes with disposable tips, to aliquot the solution.

2.3. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Bag and seal in a labeled hazardous waste container.

All hazardous waste must be disposed of through your institution's environmental health and safety office.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Designate Area & Verify Fume Hood Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Solid This compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Solution Dissolve->Aliquot Decon Decontaminate Surfaces & Equipment Aliquot->Decon Dispose Dispose of Waste Decon->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash PPE_Logic cluster_hazards Potential Hazards cluster_ppe Required PPE Compound This compound (Potent Cytotoxic Solid) Inhalation Inhalation of Powder Compound->Inhalation Contact Skin/Eye Contact Compound->Contact Ingestion Accidental Ingestion Compound->Ingestion Respirator Respirator (N95+) Inhalation->Respirator Goggles Goggles & Face Shield Contact->Goggles Gloves Double Nitrile Gloves Contact->Gloves Coat Disposable Lab Coat Contact->Coat

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.